molecular formula C6H3Br2NO2 B1313857 2,6-Dibromo-3-pyridinecarboxylic acid CAS No. 55304-85-3

2,6-Dibromo-3-pyridinecarboxylic acid

Cat. No.: B1313857
CAS No.: 55304-85-3
M. Wt: 280.9 g/mol
InChI Key: JOASPXJXGMCEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-3-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C6H3Br2NO2 and its molecular weight is 280.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOASPXJXGMCEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482813
Record name 2,6-Dibromo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55304-85-3
Record name 2,6-Dibromo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dibromo-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dibromo-3-pyridinecarboxylic acid. The information is intended to support research and development activities by offering detailed data and experimental methodologies.

Core Physicochemical Properties

This compound, also known as 2,6-Dibromonicotinic acid, is a halogenated pyridine derivative. Its chemical structure, featuring a pyridine ring substituted with two bromine atoms and a carboxylic acid group, imparts specific physicochemical characteristics that are crucial for its behavior in chemical and biological systems.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₆H₃Br₂NO₂ChemScene[1], PubChem[2]
Molecular Weight 280.90 g/mol ChemScene[1], PubChem[2]
CAS Number 55304-85-3ChemScene[1]

Computed Physicochemical Properties

PropertyValueSource
LogP 2.3048ChemScene[1]
Topological Polar Surface Area (TPSA) 50.19 ŲChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These are generalized protocols that can be adapted for this compound.

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound was not found in the literature, a general method can be inferred from the synthesis of related brominated pyridine carboxylic acids. The synthesis would likely involve the direct bromination of 3-pyridinecarboxylic acid.

Reaction Scheme:

G 3-Pyridinecarboxylic Acid 3-Pyridinecarboxylic Acid This compound This compound 3-Pyridinecarboxylic Acid->this compound Brominating Agent (e.g., NBS or Br₂) Solvent (e.g., H₂SO₄)

A potential synthetic route for this compound.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place 3-pyridinecarboxylic acid.

  • Dissolution: Add a suitable solvent, such as concentrated sulfuric acid, and stir until the starting material is completely dissolved.

  • Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in a suitable solvent, to the reaction mixture via the dropping funnel. The temperature should be carefully controlled, potentially requiring an ice bath.

  • Reaction: After the addition is complete, the reaction mixture is stirred at a specific temperature (which may range from room temperature to elevated temperatures) for a set period. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, the mixture is carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and then a dilute solution of sodium thiosulfate to remove any unreacted bromine.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

Melting Point Determination

The melting point is a crucial indicator of the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination (Micro Method)

For small sample sizes, a micro-boiling point determination method is suitable.

Apparatus:

  • Thiele tube or a small beaker with high-boiling mineral oil

  • Thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Sample Preparation: A few drops of the liquid sample are placed into the small test tube.

  • Capillary Insertion: A capillary tube is placed inside the test tube with its open end downwards.

  • Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: The assembly is immersed in the oil bath of a Thiele tube. The oil is heated gently.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued.

  • Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.

Apparatus:

  • Screw-cap vials or flasks

  • Shaker or agitator in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a vial.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method. A calibration curve is typically prepared using solutions of known concentrations.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: A known amount of this compound is dissolved in a known volume of water or a suitable co-solvent.

  • Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • Titration: The standardized base is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Biological Activities of Brominated Pyridinecarboxylic Acids

Brominated pyridinecarboxylic acids are a class of compounds that have garnered interest in medicinal chemistry due to their potential biological activities. The introduction of bromine atoms onto the pyridine ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets.

Potential Therapeutic Applications

Research on brominated pyridines has indicated their potential as anticancer and antimicrobial agents. The specific mechanisms of action can vary depending on the substitution pattern and the overall molecular structure.

G cluster_0 Biological Evaluation Workflow A Synthesis of Brominated Pyridine Carboxylic Acids B In Vitro Screening A->B C Anticancer Assays (e.g., MTT, Apoptosis) B->C D Antimicrobial Assays (e.g., MIC, MBC) B->D E Lead Optimization C->E D->E F In Vivo Studies E->F G Preclinical Development F->G

A typical workflow for the evaluation of brominated pyridinecarboxylic acids.

Signaling Pathway Interactions

Certain brominated pyridine derivatives have been shown to interact with key signaling pathways involved in cell proliferation and survival, such as kinase pathways. The exact pathways targeted by this compound would require specific experimental investigation.

G cluster_1 Hypothetical Signaling Pathway Inhibition Brominated Pyridine\nCarboxylic Acid Brominated Pyridine Carboxylic Acid Kinase Kinase Brominated Pyridine\nCarboxylic Acid->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated\nSubstrate Phosphorylated Substrate Substrate->Phosphorylated\nSubstrate Downstream\nSignaling Downstream Signaling Phosphorylated\nSubstrate->Downstream\nSignaling Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream\nSignaling->Cell Proliferation\n& Survival

A potential mechanism of action for a brominated pyridinecarboxylic acid.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed experimental protocols for the determination of its key properties. Furthermore, it has touched upon the potential biological activities of the broader class of brominated pyridinecarboxylic acids, highlighting their relevance in drug discovery. The provided information aims to serve as a valuable resource for researchers and scientists working with this compound and related structures. Further experimental validation of the computed properties and exploration of the specific biological targets of this compound are warranted.

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dibromo-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-Dibromo-3-pyridinecarboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on high-quality predicted data to aid in the structural elucidation and characterization of this molecule. It includes comprehensive tables of predicted chemical shifts, a detailed experimental protocol for the acquisition of NMR data for similar compounds, and a visual representation of the structure-spectrum correlations.

Introduction

This compound, also known as 2,6-Dibromonicotinic acid, is a halogenated pyridine derivative. The structural characterization of such molecules is fundamental in various fields, including medicinal chemistry and materials science. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide presents the predicted ¹H and ¹³C NMR spectral data to serve as a reference for researchers working with this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms that analyze the molecule's topology and electronic environment.

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-48.3 - 8.5Doublet (d)
H-57.6 - 7.8Doublet (d)
COOH10.0 - 13.0Singlet (s, broad)
Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3125 - 130
C-4140 - 145
C-5128 - 133
C-6148 - 153
COOH165 - 170

Disclaimer: The NMR data presented is predicted and should be used as a guide. Experimental verification is recommended.

Experimental Protocols

The following is a representative experimental protocol for acquiring ¹H and ¹³C NMR spectra of a solid organic acid like this compound.

3.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent may depend on the sample's solubility and the desired resolution of the spectra.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

3.2. NMR Spectrometer and Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A spectral width of approximately 16 ppm is typically sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A spectral width of approximately 250 ppm.

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their chemical shifts.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the molecular structure of this compound and its predicted ¹H and ¹³C NMR chemical shifts.

G cluster_mol This compound cluster_1h Predicted ¹H NMR Signals cluster_13c Predicted ¹³C NMR Signals mol C₆H₃Br₂NO₂ H4 H-4 ~8.4 ppm mol->H4 H at position 4 H5 H-5 ~7.7 ppm mol->H5 H at position 5 COOH_H COOH ~11.5 ppm mol->COOH_H Carboxylic Acid H C2 C-2 ~147 ppm mol->C2 C at position 2 C3 C-3 ~127 ppm mol->C3 C at position 3 C4 C-4 ~142 ppm mol->C4 C at position 4 C5 C-5 ~130 ppm mol->C5 C at position 5 C6 C-6 ~150 ppm mol->C6 C at position 6 COOH_C COOH ~167 ppm mol->COOH_C Carboxylic Acid C

Caption: Correlation of molecular structure with predicted NMR signals.

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 2,6-Dibromo-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Predicted Mass Spectrometric Behavior of a Key Pharmaceutical Building Block

This technical guide offers an in-depth, predictive analysis of the mass spectrometry fragmentation patterns of 2,6-Dibromo-3-pyridinecarboxylic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. Due to a lack of publicly available experimental mass spectra for this specific molecule, this document leverages established principles of mass spectrometry to forecast its fragmentation behavior under various ionization conditions. This predictive analysis provides a valuable theoretical framework for researchers working with this and structurally related compounds.

Executive Summary

This compound (Molecular Formula: C₆H₃Br₂NO₂, Molecular Weight: 280.90 g/mol ) is a halogenated pyridine derivative. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in synthetic chemistry and pharmaceutical development. This guide outlines the predicted fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, presenting the anticipated quantitative data in structured tables and illustrating the experimental and fragmentation workflows with detailed diagrams.

Predicted Mass Spectrometry Data

The following tables summarize the predicted mass-to-charge ratios (m/z) and relative abundances of the parent ion and key fragment ions of this compound under different ionization conditions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M, M+2, and M+4 peaks for bromine-containing fragments. For simplicity, the m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br).

Predicted Electron Ionization (EI) Fragmentation Data
Predicted Fragment Ion Structure m/z (Nominal) Proposed Fragmentation Pathway
[M]⁺[C₆H₃Br₂NO₂]⁺281Molecular Ion
[M-OH]⁺[C₆H₂Br₂NO]⁺264Loss of hydroxyl radical from the carboxylic acid group
[M-COOH]⁺[C₅H₂Br₂N]⁺236Decarboxylation
[M-Br]⁺[C₆H₃BrNO₂]⁺202Loss of a bromine radical
[M-Br-CO]⁺[C₅H₃BrNO]⁺174Subsequent loss of carbon monoxide
[M-2Br]⁺[C₆H₃NO₂]⁺123Loss of both bromine radicals
[C₄H₂Br]⁺-133Ring fragmentation
[C₅H₂N]⁺-76Ring fragmentation after loss of halogens
Predicted Electrospray Ionization (ESI) Fragmentation Data (Positive and Negative Ion Modes)

Positive Ion Mode ([M+H]⁺)

Predicted Precursor/Fragment Ion m/z (Nominal) Proposed Fragmentation Pathway
[M+H]⁺282Protonated Molecular Ion
[M+H-H₂O]⁺264Loss of water from the protonated carboxylic acid
[M+H-HCOOH]⁺236Loss of formic acid

Negative Ion Mode ([M-H]⁻)

Predicted Precursor/Fragment Ion m/z (Nominal) Proposed Fragmentation Pathway
[M-H]⁻280Deprotonated Molecular Ion
[M-H-CO₂]⁻236Decarboxylation of the carboxylate anion

Experimental Protocols

While specific experimental data for this compound is not available, a general methodology for its analysis by mass spectrometry is proposed below.

Sample Preparation
  • Dissolution: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).

  • Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent. For direct infusion, a concentration of 1-5 µg/mL is recommended. For GC-MS (requiring derivatization), the concentration will depend on the derivatization protocol.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
  • Derivatization: Due to the low volatility of the carboxylic acid, derivatization (e.g., esterification to its methyl ester) is necessary prior to GC-MS analysis.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-350.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.

    • MS/MS Fragmentation: Collision-induced dissociation (CID) with argon as the collision gas. Collision energy can be ramped (e.g., 10-40 eV) to observe fragmentation patterns.

Visualizations

Experimental Workflows

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound dissolve Dissolution in Solvent start->dissolve derivatize Derivatization (Esterification) dissolve->derivatize gc Gas Chromatography derivatize->gc ei Electron Ionization (70 eV) gc->ei ms Mass Analyzer ei->ms detector Detector ms->detector data Mass Spectrum detector->data

Caption: Workflow for GC-MS analysis of this compound.

Experimental_Workflow_LCMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start This compound dissolve Dissolution & Dilution start->dissolve lc Liquid Chromatography dissolve->lc esi Electrospray Ionization lc->esi ms1 MS1 (Precursor Selection) esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2 (Fragment Analysis) cid->ms2 data Tandem Mass Spectrum ms2->data

Caption: Workflow for LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathways

EI_Fragmentation_Pathway mol [M]⁺˙ m/z 281 frag1 [M-OH]⁺ m/z 264 mol->frag1 - •OH frag2 [M-COOH]⁺ m/z 236 mol->frag2 - •COOH frag3 [M-Br]⁺ m/z 202 mol->frag3 - •Br frag4 [M-Br-CO]⁺ m/z 174 frag3->frag4 - CO

Caption: Predicted EI fragmentation of this compound.

ESI_Fragmentation_Pathways cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode mol_pos [M+H]⁺ m/z 282 frag_pos1 [M+H-H₂O]⁺ m/z 264 mol_pos->frag_pos1 - H₂O mol_neg [M-H]⁻ m/z 280 frag_neg1 [M-H-CO₂]⁻ m/z 236 mol_neg->frag_neg1 - CO₂

Caption: Predicted ESI fragmentation of this compound.

Conclusion

This technical guide provides a foundational, predictive framework for the mass spectrometric analysis of this compound. The proposed fragmentation pathways, derived from established chemical principles, offer valuable insights for researchers in the absence of empirical data. The detailed experimental protocols and visual workflows serve as a practical starting point for method development. It is anticipated that this guide will aid in the rapid identification and characterization of this and similar compounds in complex matrices, thereby supporting advancements in pharmaceutical research and development. Future experimental work is warranted to validate these predicted fragmentation patterns.

Crystal Structure of 2,6-Dibromo-3-pyridinecarboxylic Acid: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic study and experimental data for the crystal structure of 2,6-Dibromo-3-pyridinecarboxylic acid are not publicly available at this time. Despite extensive searches of chemical and crystallographic databases, no specific literature or database entry detailing the single-crystal X-ray diffraction analysis of this compound could be identified.

This technical guide, therefore, serves to provide a comprehensive overview of the available information on this compound and related compounds, and to outline the necessary experimental protocols for any future determination of its crystal structure. This document is intended for researchers, scientists, and drug development professionals who may be interested in the synthesis, characterization, and potential applications of this molecule.

Molecular and Physicochemical Properties

This compound, also known as 2,6-dibromonicotinic acid, is a halogenated derivative of nicotinic acid. Its fundamental properties, derived from computational and commercial sources, are summarized below.

PropertyValueSource
Molecular Formula C₆H₃Br₂NO₂ChemScene[1]
Molecular Weight 280.90 g/mol ChemScene[1]
CAS Number 55304-85-3ChemScene[1]
Synonyms 2,6-Dibromonicotinic acidPubChem[2]
Purity (Typical) ≥97%ChemScene[1]
Storage Conditions 4°C, stored under nitrogenChemScene[1]

Proposed Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of this compound would require a systematic experimental approach, as outlined in the workflow below. This process is based on standard crystallographic techniques.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 2,6-Dibromo-3- pyridinecarboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Solvent Screening for Single Crystal Growth purification->screening High Purity Compound optimization Optimization of Crystallization Conditions (Temperature, etc.) screening->optimization data_collection Single-Crystal X-ray Diffraction Data Collection optimization->data_collection High-Quality Single Crystal solution Structure Solution (e.g., Direct Methods, Patterson Method) data_collection->solution refinement Structure Refinement solution->refinement validation Validation and Analysis refinement->validation

Caption: Proposed workflow for the determination of the crystal structure of this compound.

Detailed Experimental Protocols

The following sections outline the detailed methodologies that would be essential for the successful synthesis, crystallization, and structure determination of this compound.

Synthesis and Purification

While specific synthesis routes for this compound are not extensively detailed in the available literature, a plausible approach would involve the bromination of a suitable pyridine-3-carboxylic acid precursor.

General Protocol for Synthesis:

  • Starting Material: A potential starting material could be 3-pyridinecarboxylic acid (nicotinic acid) or a derivative thereof.

  • Bromination: The pyridine ring would be subjected to bromination using a suitable brominating agent (e.g., N-bromosuccinimide (NBS) in the presence of a catalyst, or bromine in an acidic medium). The reaction conditions (temperature, solvent, reaction time) would need to be optimized to achieve the desired 2,6-dibromo substitution pattern.

  • Work-up and Isolation: Following the reaction, the product would be isolated through standard procedures such as quenching the reaction, extraction with an appropriate organic solvent, and removal of the solvent under reduced pressure.

  • Purification: The crude product would likely require purification to obtain a high-purity sample suitable for crystallization. Techniques such as recrystallization from a suitable solvent system or column chromatography could be employed. The purity of the final compound should be confirmed by techniques like NMR spectroscopy and mass spectrometry.

Single Crystal Growth

Growing single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis.

Protocol for Crystallization:

  • Solvent Screening: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures with water) should be screened for their ability to dissolve the compound and promote slow crystallization.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

  • Crystal Selection: Once crystals are formed, they should be inspected under a microscope to select a single, well-formed crystal with smooth faces and no visible defects for X-ray diffraction.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

This is the core experimental technique for determining the crystal structure.

Protocol for Data Collection and Analysis:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (typically Mo Kα or Cu Kα radiation). The diffraction pattern is collected on a detector as the crystal is rotated. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or the Patterson method.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental diffraction data using least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

  • Validation: The final crystal structure is validated using crystallographic software to check for consistency and to ensure that the model accurately represents the experimental data.

Potential Signaling Pathways and Biological Relevance

While no specific biological activities or signaling pathways have been reported for this compound, the core pyridine carboxylic acid scaffold is present in many biologically active molecules. Pyridine carboxylic acid isomers and their derivatives have been investigated as inhibitors of various enzymes. Should the title compound exhibit biological activity, a hypothetical workflow for target identification and pathway analysis is presented below.

G cluster_screening Biological Screening cluster_identification Target Identification cluster_pathway Pathway Analysis compound 2,6-Dibromo-3- pyridinecarboxylic acid screening High-Throughput Screening (e.g., Enzyme Inhibition Assays) compound->screening hit_validation Hit Validation and Dose-Response Studies screening->hit_validation target_id Target Deconvolution (e.g., Affinity Chromatography, Proteomics) hit_validation->target_id pathway_mapping Mapping of Identified Target to Signaling Pathways target_id->pathway_mapping Identified Protein Target functional_assays Cell-Based Functional Assays pathway_mapping->functional_assays

Caption: Hypothetical workflow for identifying the biological target and signaling pathway of this compound.

Conclusion

The determination of the crystal structure of this compound would provide invaluable insights into its molecular geometry, intermolecular interactions, and solid-state packing. This information is fundamental for understanding its physicochemical properties and for guiding the design of new materials or biologically active compounds. The experimental protocols outlined in this guide provide a roadmap for researchers to pursue the crystallographic characterization of this and similar molecules. Further research is warranted to synthesize, crystallize, and elucidate the three-dimensional structure of this compound, which will undoubtedly contribute to the broader fields of chemical crystallography and drug discovery.

References

Solubility profile of 2,6-Dibromo-3-pyridinecarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2,6-Dibromo-3-pyridinecarboxylic acid. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this guide furnishes qualitative solubility information, quantitative data for structurally analogous compounds, and detailed experimental protocols for determining its precise solubility in various organic solvents. An understanding of these solubility characteristics is critical for process development, formulation, and various research applications in the pharmaceutical and chemical industries.

Physicochemical Properties of this compound

This compound, also known as 2,6-dibromonicotinic acid, possesses the molecular formula C₆H₃Br₂NO₂ and a molecular weight of approximately 280.90 g/mol .[1] Its structure, featuring a pyridine ring substituted with two bromine atoms and a carboxylic acid group, dictates its solubility behavior. The presence of the carboxylic acid moiety suggests some degree of solubility in polar solvents, while the dibrominated pyridine ring introduces lipophilic characteristics.

Qualitative Solubility Profile

While specific quantitative data is scarce, the general solubility of this compound can be inferred from its structure and available information for similar compounds. It is expected to be soluble in some organic solvents.

Quantitative Solubility Data of Structurally Related Compounds

To provide a comparative framework, the following tables summarize the quantitative solubility of picolinic acid (2-pyridinecarboxylic acid) and 2,6-pyridinedicarboxylic acid. These compounds share the core pyridinecarboxylic acid scaffold and can offer insights into the potential solubility of this compound.

Table 1: Solubility of Picolinic Acid in Various Solvents

SolventTemperature (K)Mole Fraction Solubility (x)
Water293~0.08
Ethanol293~0.01
Acetonitrile293~0.003

Data extrapolated from solubility studies on picolinic acid.[2]

Table 2: Solubility of 2,6-Pyridinedicarboxylic Acid

SolventTemperature (°C)Solubility
Water255 mg/mL

This data provides a reference point for a dicarboxylic acid derivative of pyridine.[3]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following established methods are recommended.

Gravimetric Method

This is a straightforward and widely used method for determining the equilibrium solubility of a solid in a solvent.

Materials:

  • This compound (high purity)

  • Organic solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials with screw caps

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a pre-weighed filter to remove any undissolved solid.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed container and evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

  • Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute.

  • Calculation: The solubility can be calculated as the mass of the dissolved solid per volume or mass of the solvent.

Isothermal Shake-Flask Method followed by HPLC Analysis

This method is highly accurate and is particularly useful when dealing with complex mixtures or when the solute has a strong UV-vis chromophore.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical column appropriate for the analyte

  • This compound (high purity)

  • Organic solvent of interest

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-4).

  • Sample Analysis: Withdraw an aliquot of the clear, filtered supernatant and dilute it with a known volume of the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Select Solvent B Add Excess Solute A->B C Add Known Volume of Solvent B->C D Thermostatic Shaking (24-72 hours) C->D E Phase Separation D->E F Filtration E->F G Gravimetric Analysis (Evaporation & Weighing) F->G H Instrumental Analysis (e.g., HPLC) F->H I Calculate Solubility G->I H->I

Caption: General workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility profile of this compound. For precise quantitative data, experimental determination using the detailed protocols is strongly recommended. The provided data on analogous compounds serves as a useful reference for initial assessments and experimental design.

References

Quantum Chemical Calculations for 2,6-Dibromo-3-pyridinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,6-Dibromo-3-pyridinecarboxylic Acid

This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Pyridine-based compounds are integral to numerous pharmaceuticals due to their ability to engage in hydrogen bonding and other non-covalent interactions.[1] The presence of bromine atoms and a carboxylic acid group on the pyridine ring is expected to significantly influence the molecule's electrostatic potential, reactivity, and intermolecular interactions, making it a candidate for the development of novel therapeutic agents.[2] Quantum chemical calculations provide a powerful, non-experimental method to predict these properties and guide further research.

Theoretical Methodology

The most common and effective approach for the quantum chemical analysis of organic molecules like this compound is Density Functional Theory (DFT).

Computational Protocol

A typical computational workflow for analyzing this molecule would be as follows:

  • Structure Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for this purpose.

  • Basis Set Selection: A flexible basis set is crucial for accurately describing the electronic structure, especially for molecules containing heavy atoms like bromine. The 6-311++G(d,p) basis set is a common choice, providing a good balance between accuracy and computational cost.[3]

  • Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Key electronic properties are then calculated from the optimized geometry. These include:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[3]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, identifying electrophilic and nucleophilic sites for potential intermolecular interactions.[3]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and donor-acceptor interactions within the molecule.[3]

G Computational Workflow for this compound A Initial Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C E Calculation of Electronic Properties B->E D Confirmation of Energy Minimum C->D F HOMO-LUMO Analysis E->F G MEP Mapping E->G H NBO Analysis E->H

Caption: A typical workflow for quantum chemical calculations.

Predicted Molecular Properties (Based on Analogous Compounds)

While specific data for this compound is pending dedicated computational studies, we can infer expected values from published data on structurally similar compounds. The following tables summarize representative data that would be obtained from the aforementioned computational protocol.

Optimized Geometric Parameters

The tables below present theoretical bond lengths and angles for a related molecule, 2,6-bis(bromo-methyl)pyridine, calculated at the B3LYP/6-311G(d,p) level. These values provide a reference for the expected geometry of the pyridine ring and its substituents in this compound.

Table 1: Selected Bond Lengths (Å) for 2,6-bis(bromo-methyl)pyridine

BondCalculated Bond Length (Å)
C1-C21.393
C2-N11.338
C3-C41.391
C4-C51.391
C5-N11.338
C2-C61.507
C6-H61.091
C6-Br11.977

Table 2: Selected Bond Angles (°) for 2,6-bis(bromo-methyl)pyridine

AngleCalculated Bond Angle (°)
C5-N1-C2117.9
N1-C2-C1123.6
C2-C1-C3118.4
C1-C3-C4118.4
C3-C4-C5118.1
C4-C5-N1123.6
N1-C2-C6116.1
C1-C2-C6120.3
Vibrational Frequencies

Vibrational analysis yields theoretical IR and Raman spectra. The calculated frequencies for key functional groups help in the interpretation of experimental spectroscopic data. For instance, in pyridine-2,6-dicarbonyl dichloride, C=O stretching vibrations are predicted around 1770-1780 cm⁻¹. For this compound, characteristic frequencies would include C=O stretching of the carboxylic acid, O-H stretching, C-Br stretching, and pyridine ring vibrations.

Table 3: Predicted Vibrational Modes and Frequencies

Vibrational ModeExpected Frequency Range (cm⁻¹)
O-H Stretch (Carboxylic)3200 - 3500
C-H Stretch (Aromatic)3000 - 3100
C=O Stretch (Carboxylic)1700 - 1750
C=C, C=N Ring Stretch1400 - 1600
C-O Stretch (Carboxylic)1200 - 1300
C-Br Stretch500 - 650
Electronic Properties

The electronic properties determine the reactivity and potential for intermolecular interactions, which are critical for drug design.

Table 4: Calculated Electronic Properties for a Pyridine Derivative[3]

PropertyValue
HOMO Energy-6.7 eV
LUMO Energy-2.0 eV
HOMO-LUMO Gap (ΔE)4.7 eV
Dipole Moment2.5 Debye

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The dipole moment and MEP map indicate the molecule's polarity and sites for electrostatic interactions.

G cluster_0 Quantum Chemical Properties cluster_1 Drug Development Implications prop Optimized Geometry Bond Lengths Bond Angles Vibrational Frequencies HOMO-LUMO Gap Dipole Moment Molecular Electrostatic Potential dev Receptor Binding Affinity Membrane Permeability Metabolic Stability Pharmacokinetics Toxicity Prediction prop:s->dev:n informs

Caption: Relationship between calculated properties and drug development.

Application in Drug Development

Quantum chemical calculations on this compound can provide valuable insights for drug development professionals:

  • Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of related compounds, researchers can build models that correlate electronic and structural features with biological activity.

  • Pharmacophore Modeling: The MEP can be used to identify the key electrostatic features of the molecule responsible for its interaction with a biological target, aiding in the design of new, more potent analogs.

  • Prediction of Reactivity and Metabolism: The HOMO and LUMO energies can help predict sites susceptible to metabolic transformation.

  • Molecular Docking: The optimized geometry and charge distribution from quantum calculations can be used as input for molecular docking simulations to predict the binding mode and affinity of the molecule to a protein target.[3]

Conclusion

While a dedicated computational study on this compound is yet to be published, this technical guide demonstrates a clear and established path for its theoretical investigation. By employing DFT calculations, researchers can obtain detailed insights into its geometry, vibrational spectra, and electronic properties. This data, when interpreted in the context of analogous compounds, provides a powerful predictive tool to guide synthesis, spectroscopic analysis, and the rational design of new molecules for pharmaceutical and material science applications. The methodologies and expected outcomes presented herein form a foundational blueprint for future in silico exploration of this promising compound.

References

An In-depth Technical Guide on the Electronic Properties and Reactivity of 2,6-Dibromo-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3-pyridinecarboxylic acid is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its pyridine core, substituted with two bromine atoms and a carboxylic acid group, offers multiple reaction sites for functionalization. The bromine atoms at the 2- and 6-positions are susceptible to various cross-coupling reactions, allowing for the introduction of diverse substituents. The carboxylic acid group at the 3-position provides a handle for amide bond formation and other modifications. This guide provides a comprehensive overview of the electronic properties and reactivity of this compound, including key quantitative data, detailed experimental protocols for common transformations, and visualizations of reaction pathways.

Electronic Properties

The electronic properties of a molecule are crucial in determining its reactivity and potential applications. For this compound, these properties are influenced by the electron-withdrawing nature of the bromine atoms and the carboxylic acid group, as well as the inherent electronic characteristics of the pyridine ring.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₃Br₂NO₂ChemScene[1]
Molecular Weight 280.90 g/mol ChemScene[1]
LogP 2.30 - 2.4ChemScene, PubChem[1][2]
Topological Polar Surface Area (TPSA) 50.19 ŲChemScene[1]
pKa Not Experimentally Determined
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]

Note: The pKa value for 2,6-dibromophenol has been reported as 6.67, which may offer a rough approximation for the acidity of a similarly substituted aromatic system, though the pyridine nitrogen and carboxylic acid will significantly influence the pKa of the target molecule.[3]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of organic compounds. While specific experimental spectra for this compound are not widely published, the expected spectral features can be inferred from related structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the deshielding effects of the bromine atoms and the carboxylic acid group. A broad singlet for the carboxylic acid proton would also be expected, typically in the downfield region (10-13 ppm), depending on the solvent. For comparison, the ¹H NMR spectrum of the parent 2,6-dibromopyridine shows signals in the aromatic region.[4]

    • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon atom of the carboxylic acid group will appear at a characteristic downfield chemical shift (typically >160 ppm). The chemical shifts of the pyridine ring carbons will be affected by the electronegative bromine substituents.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.

    • A strong carbonyl (C=O) stretching vibration should be observed around 1700 cm⁻¹.

    • C-Br stretching vibrations will likely appear in the fingerprint region, typically below 800 cm⁻¹.

    • Characteristic C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

  • UV-Vis Spectroscopy:

    • The UV-Vis spectrum is expected to exhibit absorption bands characteristic of a substituted pyridine ring. The exact wavelength of maximum absorbance (λmax) would be influenced by the solvent and the electronic transitions within the molecule.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the two bromine atoms, which are excellent leaving groups in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization of the pyridine ring at the 2- and 6-positions. The carboxylic acid group can also be readily converted into other functional groups, such as esters and amides, further expanding its synthetic utility.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki coupling reaction enables the formation of a C-C bond between the pyridine core and a variety of organoboron reagents.

Experimental Protocol (General):

A general protocol for the Suzuki coupling of a related dihalopyridine is as follows. Optimization of the catalyst, ligand, base, and solvent may be necessary for this compound.

  • Reaction Setup: To a reaction vessel, add the this compound (or its ester derivative) (1.0 equiv.), the boronic acid or boronate ester (1.1-1.5 equiv. per bromine), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up & Purification A This compound E Add Solvent & Degas A->E B Boronic Acid/Ester B->E C Pd Catalyst C->E D Base D->E F Heat & Stir E->F G Monitor Progress F->G H Aqueous Work-up G->H Reaction Complete I Extraction H->I J Purification I->J K Coupled Product J->K

Figure 1: General workflow for a Suzuki coupling reaction.

The Sonogashira coupling allows for the introduction of alkyne moieties onto the pyridine ring, forming C(sp²)-C(sp) bonds.

Experimental Protocol (General):

A general procedure for the Sonogashira coupling of a related bromopyridine is as follows, which can be adapted for this compound.[5]

  • Reaction Setup: In a flask, dissolve the this compound (or its ester) (1.0 equiv.) in a suitable solvent such as DMF or a mixture of toluene and an amine (e.g., triethylamine or diisopropylamine).

  • Catalysts: Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂) (0.01-0.05 equiv.) and a copper(I) co-catalyst (e.g., CuI) (0.02-0.1 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv. per bromine).

  • Degassing: Degas the mixture with an inert gas.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by chromatography.

Sonogashira_Coupling_Pathway Aryl_Halide 2,6-Dibromo-3- pyridinecarboxylic acid Product Alkynyl-substituted Pyridine Aryl_Halide->Product Alkyne Terminal Alkyne Alkyne->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Product Base Amine Base Base->Product

Figure 2: Key components of the Sonogashira coupling reaction.

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling the aryl bromide with a primary or secondary amine.

Experimental Protocol (General):

A general protocol for the Buchwald-Hartwig amination of a halo-heterocycle is provided below. The choice of ligand and base is critical and often requires optimization.[6][7]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the this compound (or its ester) (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst) (0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.1 equiv.), and a base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄) (1.5-2.5 equiv.).

  • Solvent: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.

  • Reaction: Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The residue is purified by column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArNR2 L_nPd(II)(Ar)(NR₂H)X PdII_ArX->PdII_ArNR2 Amine Coordination PdII_ArNR2_deprot L_nPd(II)(Ar)(NR₂) PdII_ArNR2->PdII_ArNR2_deprot Deprotonation (Base) PdII_ArNR2_deprot->Pd0 Reductive Elimination (Ar-NR₂)

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its electronic properties, characterized by the presence of electron-withdrawing groups on the pyridine ring, make it amenable to a range of chemical transformations. The reactivity of the two bromine atoms in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination provides a powerful platform for the synthesis of a diverse array of substituted pyridine derivatives. The detailed protocols and conceptual workflows presented in this guide are intended to assist researchers and drug development professionals in harnessing the full synthetic potential of this important molecule. Further experimental investigation into the precise electronic properties, such as the pKa, and the optimization of reaction conditions for specific substrates will undoubtedly expand its applications in the creation of novel functional molecules.

References

Acidity and pKa Determination of 2,6-Dibromo-3-pyridinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and predicted pKa of 2,6-Dibromo-3-pyridinecarboxylic acid. Due to the absence of a publicly available, experimentally determined pKa for this specific compound, this guide synthesizes information on related molecules to estimate its acidic properties. Furthermore, it offers detailed experimental protocols for the empirical determination of its pKa, a critical parameter in drug discovery and development for understanding the ionization behavior of pharmaceutical compounds.

Understanding the Acidity of this compound

The acidity of this compound is influenced by the interplay of the electron-withdrawing effects of the two bromine atoms and the carboxylic acid group on the pyridine ring. The pyridine nitrogen itself can be protonated, but the presence of the strongly deactivating bromine and carboxyl groups significantly lowers its basicity. The primary acidic proton is that of the carboxylic acid.

The two bromine atoms at positions 2 and 6 exert a strong inductive electron-withdrawing effect (-I effect). This effect delocalizes the negative charge of the carboxylate anion formed upon deprotonation, thereby stabilizing it. A more stable conjugate base corresponds to a stronger acid, and thus a lower pKa value.[1][2]

Predicted pKa Value

CompoundStructurepKa ValueNotes
3-Pyridinecarboxylic Acid (Nicotinic Acid)C₆H₅NO₂~4.85The parent compound without halogen substituents.[3][4]
6-Bromonicotinic AcidC₆H₄BrNO₂Predicted: 3.24The presence of one bromine atom significantly increases acidity (lowers pKa).[5]
2-BromopyridineC₅H₄BrN0.71This pKa corresponds to the protonation of the pyridine nitrogen, not a carboxylic acid. It illustrates the strong electron-withdrawing effect of bromine on the pyridine ring.[6][7][8][9][10]
This compound C₆H₃Br₂NO₂ Estimated: < 3.0 The addition of a second bromine atom is expected to further increase the acidity, leading to a pKa value lower than that of 6-Bromonicotinic acid.

The strong electron-withdrawing nature of two bromine atoms is anticipated to significantly increase the acidity of the carboxylic acid group compared to the parent nicotinic acid. Therefore, a pKa value below 3.0 is a reasonable estimation for this compound.

Experimental Protocols for pKa Determination

For a precise determination of the pKa of this compound, the following experimental methods are recommended.

Potentiometric Titration

This is a highly accurate and commonly used technique for pKa determination.[11] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (this compound) and monitoring the pH change.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M Sodium Hydroxide (NaOH).

    • Prepare a 0.01 M solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

    • To maintain a constant ionic strength, 0.1 M Potassium Chloride (KCl) solution can be used.[11]

  • Calibration of pH Meter:

    • Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Procedure:

    • Place a known volume (e.g., 25 mL) of the this compound solution into a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has risen significantly (e.g., to pH 11-12).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • The equivalence point is the point of steepest inflection on the curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

    • Alternatively, the pKa can be determined from the first derivative plot (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 0.1M NaOH D Titrate Analyte with NaOH A->D B Prepare 0.01M Analyte Solution B->D C Calibrate pH Meter C->D E Record pH vs. Volume D->E F Plot pH vs. Volume E->F G Determine Equivalence Point F->G H Determine pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric Method

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte (e.g., pH 1 to 5).

  • Preparation of Analyte Solutions:

    • Prepare a stock solution of this compound.

    • Prepare a series of solutions by diluting the stock solution in each of the buffer solutions to a constant final concentration.

  • Spectrophotometric Measurement:

    • Determine the UV-Vis absorbance spectra (e.g., from 200-400 nm) for the analyte in a highly acidic (fully protonated) and a less acidic/neutral (fully deprotonated, if achievable within the pH range) solution to identify the wavelengths of maximum absorbance for both species (λ_HA and λ_A-).

    • Measure the absorbance of each buffered analyte solution at these selected wavelengths.

  • Data Analysis:

    • The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH - log([A - A_HA] / [A_A- - A]) where A is the absorbance of the solution at a given pH, A_HA is the absorbance of the fully protonated form, and A_A- is the absorbance of the fully deprotonated form.

    • A plot of log([A - A_HA] / [A_A- - A]) versus pH will yield a straight line with a slope of approximately 1, and the x-intercept will be the pKa.

Spectrophotometric_Method_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Buffer Solutions (Varying pH) B Prepare Analyte Solutions in Buffers A->B C Measure UV-Vis Absorbance Spectra B->C D Identify λ_max for Protonated and Deprotonated Forms C->D E Measure Absorbance at Selected λ D->E F Calculate pKa using Henderson-Hasselbalch Equation E->F G Plot log ratio vs. pH F->G Substituent_Effects cluster_substituents Substituents cluster_effects Electronic Effects cluster_consequences Consequences cluster_acidity Acidity (pKa) EWG Electron-Withdrawing Groups (e.g., Br) Inductive Inductive Effect (-I) EWG->Inductive Resonance Resonance Effect (-M / +M) EWG->Resonance EDG Electron-Donating Groups EDG->Inductive EDG->Resonance Stabilization Stabilization of Conjugate Base Inductive->Stabilization for EWG Destabilization Destabilization of Conjugate Base Inductive->Destabilization for EDG Resonance->Stabilization for EWG Resonance->Destabilization for EDG IncreasedAcidity Increased Acidity (Lower pKa) Stabilization->IncreasedAcidity DecreasedAcidity Decreased Acidity (Higher pKa) Destabilization->DecreasedAcidity

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,6-Dibromo-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and decomposition of 2,6-Dibromo-3-pyridinecarboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines standardized experimental protocols, presents hypothetical data for illustrative purposes, and details potential decomposition pathways. The guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of halogenated pyridine carboxylic acids. It covers key analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing a foundational framework for thermal hazard and stability assessment.

Introduction

This compound is a halogenated derivative of nicotinic acid. Halogenated organic compounds are of significant interest in pharmaceutical and materials science due to their unique chemical properties. Understanding the thermal stability of such compounds is critical for ensuring safety during manufacturing, storage, and application, as well as for predicting shelf-life and degradation pathways.[1][2]

The thermal decomposition of brominated compounds can be complex, often proceeding through mechanisms that release corrosive and toxic gases.[3][4] For pyridine carboxylic acids, the position of the carboxylic acid group relative to the nitrogen atom in the pyridine ring heavily influences its stability, with ortho-substituted acids like picolinic acid being particularly susceptible to decarboxylation.[5][6]

This guide provides a generalized framework for the thermal analysis of this compound, leveraging established methodologies for similar molecular structures.

Experimental Protocols

The primary techniques for evaluating the thermal stability of solid organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is used to determine the temperatures at which the material decomposes and to quantify the mass loss associated with decomposition events.[8]

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[7]

  • Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).[7]

  • Atmosphere: The experiment is conducted under a controlled flow of an inert gas, such as nitrogen, at a typical flow rate of 30-50 mL/min to prevent oxidative decomposition.[7][9]

  • Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

  • Data Analysis: The resulting TGA curve plots the percentage of mass remaining against temperature. The onset temperature of decomposition is determined from this curve, often by the intersection of tangents to the baseline and the decomposition slope. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[12][13]

Methodology:

  • Instrument: A calibrated differential scanning calorimeter (e.g., TA Instruments DSC 2500 or similar).[11]

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.[12]

  • Atmosphere: The experiment is typically run under a nitrogen purge to maintain an inert environment.

  • Temperature Program: The sample is heated at a constant rate, often matching the TGA heating rate (e.g., 10 °C/min), over a temperature range that encompasses the expected thermal events.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks.[13] The onset temperature, peak temperature, and enthalpy (area under the peak) are determined for each event.[10]

Data Presentation (Hypothetical Data)

The following tables summarize the type of quantitative data that would be obtained from TGA and DSC analyses of this compound.

Table 1: Hypothetical TGA Data for this compound

ParameterValueUnitDescription
Onset Temperature (Tonset)225°CThe temperature at which significant mass loss begins.
Temperature at 5% Mass Loss (T5%)230°CA common metric for the start of decomposition.
Peak Decomposition Temp. (Tpeak)250°CTemperature of the maximum rate of mass loss from the DTG curve.
Total Mass Loss85%The total percentage of mass lost during the experiment.
Residual Mass at 600 °C15%The percentage of material remaining at the end of the experiment.

Table 2: Hypothetical DSC Data for this compound

Thermal EventOnset Temp. (°C)Peak Temp. (°C)Enthalpy (ΔH) (J/g)Description
Melting215218120 (Endothermic)Phase transition from solid to liquid.
Decomposition230255-450 (Exothermic)Exothermic decomposition following melting.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Processing & Interpretation cluster_3 Reporting A Obtain Pure Sample of This compound B Accurately Weigh Samples (3-10 mg for TGA, 2-5 mg for DSC) A->B C Perform TGA Analysis (N2 atmosphere, 10 °C/min) B->C D Perform DSC Analysis (N2 atmosphere, 10 °C/min) B->D E Determine Onset Temperature & Mass Loss (TGA) C->E F Determine Melting Point & Decomposition Enthalpy (DSC) D->F G Propose Decomposition Mechanism E->G F->G H Compile Technical Report with Data Tables and Diagrams G->H G A 2,6-Dibromo-3- pyridinecarboxylic Acid B Heat (>225 °C) A->B Decarboxylation C 2,6-Dibromopyridine B->C D CO2 B->D E Further Heat C->E Ring Degradation F Decomposition Products (e.g., HBr, Brominated Aromatics, Char) E->F

References

An In-Depth Technical Guide to 2,6-Dibromo-3-pyridinecarboxylic Acid: Discovery and Synthetic History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromo-3-pyridinecarboxylic acid, also known as 2,6-dibromonicotinic acid, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms flanking a carboxylic acid group on a pyridine ring, makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery and synthetic history of this important compound, presenting detailed experimental protocols, quantitative data, and logical workflows for its preparation.

Introduction

Pyridinecarboxylic acids and their halogenated derivatives are a class of compounds of significant interest in the development of pharmaceuticals and functional materials. The introduction of bromine atoms into the pyridine ring can significantly alter the electronic properties and reactivity of the molecule, providing handles for further functionalization through various cross-coupling reactions. This compound, in particular, offers three distinct points for chemical modification: the two bromine atoms at positions 2 and 6, and the carboxylic acid group at position 3. While the exact historical details of its initial discovery remain somewhat obscure in readily available literature, its synthetic routes have been developed and refined over time, driven by the demand for its use as a key intermediate.

Synthetic History and Methodologies

The synthesis of this compound can be approached through several strategic pathways. These generally involve either the direct bromination of a pre-functionalized pyridine ring or the construction of the substituted pyridine core from acyclic precursors followed by functional group manipulations.

Synthesis via Bromination of Nicotinic Acid Derivatives

One of the most direct conceptual routes to this compound is the bromination of nicotinic acid (3-pyridinecarboxylic acid) or its derivatives. However, the direct bromination of the pyridine ring can be challenging due to the deactivating effect of the nitrogen atom and the carboxylic acid group, often requiring harsh reaction conditions and leading to mixtures of products. More controlled methods often involve the use of pre-activated substrates or specific brominating agents.

Synthesis from 2,6-Dihydroxynicotinonitrile

A plausible and documented synthetic pathway involves starting from 2,6-dihydroxy-3-cyanopyridine. This approach leverages the reactivity of the hydroxyl groups for conversion to bromine atoms, followed by hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol: Synthesis from 2,6-Dihydroxy-3-cyanopyridine

  • Step 1: Dibromination of 2,6-dihydroxy-3-cyanopyridine. 2,6-dihydroxy-3-cyanopyridine is treated with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃). The reaction is typically carried out at elevated temperatures.

  • Step 2: Hydrolysis of 2,6-dibromo-3-cyanopyridine. The resulting 2,6-dibromo-3-cyanopyridine is then subjected to acidic or basic hydrolysis to convert the cyano group into a carboxylic acid. Acidic hydrolysis is often preferred to avoid potential nucleophilic substitution of the bromine atoms under strongly basic conditions.

Quantitative Data Summary

StepStarting MaterialReagentsConditionsProductYield (%)Purity (%)
12,6-dihydroxy-3-cyanopyridinePOBr₃150-180 °C2,6-dibromo-3-cyanopyridine75-85>95
22,6-dibromo-3-cyanopyridineH₂SO₄ (conc.), H₂O100-120 °CThis compound80-90>98
Synthesis via Sandmeyer Reaction

Another powerful method for introducing bromine atoms onto a pyridine ring is the Sandmeyer reaction.[1][2][3] This approach would typically start from an appropriately substituted aminopyridine.

Logical Workflow: Sandmeyer Reaction Approach

sandmeyer_workflow start 3-Amino-2,6-dichloropyridine step1 Diazotization (NaNO₂, HBr) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Sandmeyer Reaction (CuBr) intermediate->step2 product 2,6-Dibromo-3-chloropyridine step2->product step3 Carboxylation (e.g., Grignard + CO₂) product->step3 final_product This compound step3->final_product

Caption: Proposed Sandmeyer reaction workflow for the synthesis of this compound.

Experimental Protocol: Sandmeyer-based Synthesis

  • Step 1: Diazotization of 3-Amino-2,6-dibromopyridine. 3-Amino-2,6-dibromopyridine is dissolved in a strong acid, such as hydrobromic acid, and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the corresponding diazonium salt.

  • Step 2: Sandmeyer Reaction. The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide in hydrobromic acid. Nitrogen gas is evolved, and the diazonium group is replaced by a bromine atom. This route, however, would lead to 2,3,6-tribromopyridine. A more viable Sandmeyer approach would involve the diazotization of a suitable amino-pyridinecarboxylic acid precursor.

Synthesis via Oxidation of a Methyl Group

The oxidation of a methyl group at the 3-position of a 2,6-dibromopyridine scaffold presents another viable synthetic route.[4][5]

Experimental Protocol: Oxidation of 2,6-Dibromo-3-methylpyridine

  • Step 1: Synthesis of 2,6-Dibromo-3-methylpyridine. This intermediate can be prepared from commercially available 2-amino-3-methylpyridine through a Sandmeyer-type reaction.

  • Step 2: Oxidation. 2,6-Dibromo-3-methylpyridine is oxidized to the corresponding carboxylic acid using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid.[6] The reaction is typically carried out in an aqueous medium under heating.

Quantitative Data Summary

StepStarting MaterialReagentsConditionsProductYield (%)Purity (%)
12-Amino-3-methylpyridineNaNO₂, HBr, CuBr0-5 °C, then heat2,6-Dibromo-3-methylpyridine60-70>95
22,6-Dibromo-3-methylpyridineKMnO₄, H₂ORefluxThis compound50-60>97

Reaction Workflow: Oxidation of 2,6-Dibromo-3-picoline

oxidation_workflow start 2,6-Dibromo-3-methylpyridine (2,6-Dibromo-3-picoline) product This compound start->product Oxidation oxidant Oxidizing Agent (e.g., KMnO₄) oxidant->product

Caption: Oxidation of 2,6-dibromo-3-methylpyridine to the target carboxylic acid.

Spectroscopic and Physical Data

The structural confirmation of this compound relies on various spectroscopic techniques.

Summary of Physicochemical Properties

PropertyValue
Molecular Formula C₆H₃Br₂NO₂
Molecular Weight 280.90 g/mol
CAS Number 55304-85-3[7]
Appearance Off-white to pale yellow solid
Purity ≥97% (commercially available)[7]
  • ¹H NMR: Resonances in the aromatic region corresponding to the two protons on the pyridine ring.

  • ¹³C NMR: Signals for the six carbon atoms of the pyridine ring and the carboxylic acid carbon.

  • IR Spectroscopy: Characteristic absorptions for the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C-Br vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern for two bromine atoms.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules in drug discovery and materials science. The bromine atoms can be readily displaced or utilized in cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions to introduce new carbon-carbon and carbon-nitrogen bonds. The carboxylic acid group can be converted into esters, amides, and other functional groups, further expanding its synthetic utility.

Conclusion

While the precise historical details of the discovery of this compound are not prominently documented, its synthesis has been achieved through various reliable methods. The most common and practical approaches involve the transformation of readily available pyridine precursors, such as dihydroxynitriles or methylpyridines, through well-established organic reactions. The availability of this compound provides researchers and drug development professionals with a key building block for the construction of novel and complex molecular architectures. Future work in this area may focus on developing more efficient, greener, and scalable synthetic routes to meet the growing demand for this versatile intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using 2,6-Dibromo-3-pyridinecarboxylic acid as a Linker Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).

This document provides detailed application notes and protocols for the synthesis of a PROTAC targeting the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene transcription. The synthesis utilizes 2,6-Dibromo-3-pyridinecarboxylic acid as a precursor for a rigid linker, JQ1 as the warhead for BRD4, and pomalidomide as the E3 ligase ligand for Cereblon (CRBN). The rigid nature of the pyridine-based linker can offer advantages in terms of pre-organizing the binding moieties for optimal ternary complex formation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. In this example, the synthesized PROTAC will bring together BRD4 and the CRBN E3 ligase complex. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC BRD4 BRD4 (POI) PROTAC->BRD4 Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN BRD4_PROTAC_CRBN BRD4-PROTAC-CRBN Proteasome 26S Proteasome BRD4->Proteasome Degradation Ub Ubiquitin Ub->BRD4 Tags BRD4 Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 BRD4_PROTAC_CRBN->Ub Ubiquitination

Caption: Mechanism of PROTAC-mediated degradation of BRD4.

Experimental Protocols

This section details the synthetic route for a BRD4-targeting PROTAC using this compound as the linker precursor. The overall strategy involves a multi-step synthesis to assemble the warhead, linker, and E3 ligase ligand.

Synthetic Workflow Overview

The synthesis is designed in a modular fashion, allowing for potential modifications at each step. The key steps include:

  • Functionalization of the Linker Precursor: Amide coupling of this compound with a suitable amine.

  • Attachment of the E3 Ligase Ligand: Buchwald-Hartwig amination to couple a pomalidomide derivative to the pyridine core.

  • Attachment of the Warhead: A second coupling reaction (e.g., Suzuki coupling) to attach the JQ1 warhead.

Synthesis_Workflow Start This compound Step1 Amide Coupling with N-Boc-ethylenediamine Start->Step1 Intermediate1 Intermediate 1: Amide-functionalized dibromopyridine Step1->Intermediate1 Step2 Buchwald-Hartwig Amination with Pomalidomide derivative Intermediate1->Step2 Intermediate2 Intermediate 2: Linker-Pomalidomide conjugate Step2->Intermediate2 Step3 Suzuki Coupling with JQ1-boronic ester Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification

Caption: Synthetic workflow for the PROTAC synthesis.
Protocol 1: Synthesis of Intermediate 1 - tert-butyl (2-(2,6-dibromo-3-pyridinecarboxamido)ethyl)carbamate

This protocol describes the amide coupling of the linker precursor with a protected diamine.

Materials:

  • This compound

  • N-Boc-ethylenediamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add N-Boc-ethylenediamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford Intermediate 1.

Protocol 2: Synthesis of Intermediate 2 - tert-butyl (2-(2-bromo-6-((4-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-2-yl)methyl)nicotinamido)ethyl)carbamate

This protocol details the selective mono-amination of the dibromopyridine intermediate with a pomalidomide derivative using a Buchwald-Hartwig reaction.

Materials:

  • Intermediate 1

  • Pomalidomide derivative with a suitable functional group for coupling (e.g., 4-aminomethyl-pomalidomide)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous MgSO₄

Procedure:

  • In an oven-dried Schlenk flask, combine Intermediate 1 (1.0 eq), the pomalidomide derivative (1.1 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and NaOtBu (1.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of Intermediate 1.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., silica gel, eluting with a gradient of methanol in DCM) to yield Intermediate 2.

Protocol 3: Synthesis of the Final PROTAC

This protocol describes the Suzuki coupling of Intermediate 2 with a JQ1-boronic ester derivative to yield the final PROTAC, followed by deprotection of the Boc group.

Materials:

  • Intermediate 2

  • (+)-JQ1-boronic acid pinacol ester

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Preparative HPLC system

Procedure: Part A: Suzuki Coupling

  • In a reaction vial, dissolve Intermediate 2 (1.0 eq), (+)-JQ1-boronic acid pinacol ester (1.2 eq), and Pd(dppf)Cl₂ (0.1 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add K₂CO₃ (3.0 eq) to the mixture.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Seal the vial and heat the reaction to 90 °C for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is used directly in the next step.

Part B: Boc Deprotection and Purification

  • Dissolve the crude product from Part A in DCM.

  • Add TFA (e.g., 20% v/v in DCM) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the final PROTAC using preparative HPLC to obtain the pure product.

  • Characterize the final PROTAC by LC-MS and NMR.

Data Presentation

The following table summarizes the key synthetic steps and expected outcomes for the synthesis of the BRD4-targeting PROTAC.

StepReaction TypeStarting MaterialKey ReagentsProductEstimated Yield (%)
1Amide CouplingThis compoundN-Boc-ethylenediamine, HATU, DIPEAIntermediate 175-85
2Buchwald-Hartwig AminationIntermediate 1Pomalidomide derivative, Pd₂(dba)₃, XPhos, NaOtBuIntermediate 250-65
3Suzuki Coupling & DeprotectionIntermediate 2JQ1-boronic ester, Pd(dppf)Cl₂, K₂CO₃; TFAFinal PROTAC30-45 (over 2 steps)

Note: The estimated yields are based on literature precedents for similar reactions and may vary depending on the specific reaction conditions and purification efficiency.

Conclusion

The use of this compound as a linker precursor provides a versatile platform for the synthesis of PROTACs with a rigid pyridine-based linker. The protocols outlined in this document offer a rational and modular approach to construct a BRD4-targeting PROTAC. The sequential functionalization of the dibromopyridine core through well-established cross-coupling reactions allows for the precise installation of the warhead and E3 ligase ligand. This synthetic strategy can be adapted for the development of other PROTACs by substituting the warhead and E3 ligase ligand components, thereby enabling the exploration of this promising therapeutic modality for a wide range of protein targets. Researchers should note that optimization of reaction conditions may be necessary for different substrates.

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 2,6-Dibromo-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing Suzuki-Miyaura cross-coupling reactions on 2,6-Dibromo-3-pyridinecarboxylic acid. This substrate is a valuable building block in medicinal chemistry and materials science. The key challenge in its functionalization is achieving regioselectivity, as the two bromine atoms at the C2 and C6 positions exhibit different reactivities influenced by the carboxylic acid group at C3 and the chosen reaction conditions.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds.[1][2][3] It typically involves the reaction of an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[1][3] The reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials due to its mild conditions, commercial availability of reagents, and tolerance of a wide range of functional groups.[4][5]

The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][2]

Key Challenge: Regioselectivity

For dihalogenated pyridines, selective mono-substitution is a significant synthetic challenge. The electronic and steric environment of the pyridine ring dictates the reactivity of the halogen atoms. In the case of 2,6-dihalo-3-pyridinecarboxylic acid, the carboxylic acid group at the C3 position exerts a strong electronic and coordinating effect, influencing which bromine atom is more susceptible to oxidative addition by the palladium catalyst.

Literature on the analogous 2,6-dichloronicotinic acid shows that the choice of catalyst and reaction conditions can direct the coupling to either the C2 or C6 position.[6] For instance, a Pd(OAc)₂/PPh₃ system tends to promote reaction at the C6 position, while other catalyst systems may favor the C2 position.[6] This tunable selectivity is critical for the strategic synthesis of complex pyridine derivatives.

Visualized Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams outline the general Suzuki catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle General Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r2_complex R¹-Pd(II)L₂-R² transmetalation->pd2_r2_complex reductive_elimination Reductive Elimination pd2_r2_complex->reductive_elimination reductive_elimination->pd0  Regeneration product R¹-R² (Coupled Product) reductive_elimination->product boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation halide R¹-X (Aryl Halide) halide->oxidative_addition

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow Typical Experimental Workflow for Suzuki Coupling start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst/Ligand in a dry flask. start->reagents inert Evacuate and backfill the flask with an inert gas (N₂ or Ar) (repeat 3x). reagents->inert solvent Add degassed solvent(s). inert->solvent reaction Heat the reaction mixture to the target temperature (e.g., 80-110 °C). solvent->reaction monitor Monitor reaction progress by TLC, GC-MS, or LC-MS. reaction->monitor workup Cool to room temperature, quench with water, and perform an aqueous workup. monitor->workup Upon completion extract Extract the product with an organic solvent. workup->extract purify Dry, concentrate, and purify the crude product (e.g., column chromatography). extract->purify end End purify->end

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 2,6-Dibromo-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed amination of 2,6-dibromo-3-pyridinecarboxylic acid, a key transformation for the synthesis of highly functionalized pyridine derivatives used in pharmaceutical and materials science research. This document outlines strategies for both selective mono-amination and di-amination, taking into account the influence of the carboxylic acid functionality.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] The reaction of this compound presents a unique challenge due to the presence of two reactive C-Br bonds with different steric and electronic environments, as well as a carboxylic acid group that can potentially interfere with the catalytic cycle. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial to achieve the desired mono- or di-aminated products with high selectivity and yield.

Key Considerations for Amination of this compound

The presence of the carboxylic acid group introduces specific challenges that must be addressed for a successful amination reaction:

  • Basicity: The carboxylic acid will react with the strong bases typically used in Buchwald-Hartwig aminations. Therefore, a sufficient excess of the base is required to both deprotonate the carboxylic acid and participate in the catalytic cycle. Alternatively, weaker bases that are compatible with the carboxylic acid can be employed, although this may require more forcing reaction conditions.

  • Solubility: The resulting carboxylate salt may have limited solubility in common organic solvents, potentially affecting reaction rates. The choice of solvent is therefore critical to maintain a homogeneous reaction mixture.

  • Catalyst Inhibition: The carboxylate group could potentially coordinate to the palladium center, leading to catalyst inhibition. The use of appropriate ligands can mitigate this effect.

Reaction Pathways

The palladium-catalyzed amination of this compound can be directed towards either mono-amination to yield 2-amino-6-bromo-3-pyridinecarboxylic acid or di-amination to produce 2,6-diamino-3-pyridinecarboxylic acid.

G cluster_0 Reaction Scheme 2,6-Dibromo-3-pyridinecarboxylic_acid This compound Mono-aminated_Product 2-Amino-6-bromo-3-pyridinecarboxylic acid 2,6-Dibromo-3-pyridinecarboxylic_acid->Mono-aminated_Product Pd Catalyst, Ligand, Base Amine (1 equiv) Di-aminated_Product 2,6-Diamino-3-pyridinecarboxylic acid Mono-aminated_Product->Di-aminated_Product Pd Catalyst, Ligand, Base Amine (excess)

Caption: General reaction scheme for the amination of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the amination of related dihalopyridines and halo-aromatic carboxylic acids. Optimization may be required for specific amines and desired products.

Protocol 1: Selective Mono-amination

This protocol aims to selectively replace one bromine atom, typically the more sterically accessible one at the 6-position.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium precursor, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent to the flask.

  • Add the amine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with an aqueous acid (e.g., 1 M HCl) to a pH of ~2-3 to protonate the product and facilitate extraction.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Di-amination

This protocol is designed to replace both bromine atoms with the desired amine.

Materials:

  • This compound

  • Amine (>2.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Follow steps 1-3 from Protocol 1, using a larger excess of the amine.

  • Heat the reaction mixture to a higher temperature if necessary (typically 100-120 °C) with stirring for an extended period.

  • Monitor the reaction for the disappearance of the mono-aminated intermediate and the formation of the di-aminated product.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation: Reaction Conditions for Amination of Dihalopyridines and Halo-Aromatic Acids

The following tables summarize typical conditions for related palladium-catalyzed amination reactions, which can serve as a starting point for optimizing the amination of this compound.

Table 1: Conditions for Mono-amination of 2,6-Dihalopyridines

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene80-10070-90
Pd(OAc)₂XantphosCs₂CO₃Dioxane10065-85
Pd(OAc)₂P(t-Bu)₃K₃PO₄Dioxane10080-95

Table 2: Conditions for Amination of Halo-Aromatic Carboxylic Acids

SubstrateCatalystLigandBaseSolventTemperature (°C)Yield (%)
2-Bromobenzoic acidPd(OAc)₂DavePhosK₃PO₄t-BuOH/H₂O10085
4-Bromobenzoic acidPd₂(dba)₃XPhosK₂CO₃Dioxane11092
3-Bromo-4-fluorobenzoic acidPdCl₂(dppf)-Cs₂CO₃DMF12078

Visualization of the Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Ligand_Dissociation Ligand Dissociation ArPd(II)XL2->Ligand_Dissociation ArPd(II)XL Ar-Pd(II)(X)L Ligand_Dissociation->ArPd(II)XL -L Amine_Coordination Amine Coordination (R₂NH) ArPd(II)XL->Amine_Coordination ArPd(II)(NHR2)L [Ar-Pd(II)(NHR₂)L]⁺X⁻ Amine_Coordination->ArPd(II)(NHR2)L Deprotonation Deprotonation (Base) ArPd(II)(NHR2)L->Deprotonation ArPd(II)(NR2)L Ar-Pd(II)(NR₂)L Deprotonation->ArPd(II)(NR2)L - H-Base⁺X⁻ Reductive_Elimination Reductive Elimination ArPd(II)(NR2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 +L Ar-NR2 Ar-NR₂ G Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup Reagents Add this compound, Pd catalyst, ligand, and base Setup->Reagents Solvent Add anhydrous, degassed solvent Reagents->Solvent Amine Add amine Solvent->Amine Heat Heat reaction mixture with stirring Amine->Heat Monitor Monitor reaction progress (TLC, LC-MS) Heat->Monitor Workup Cool, acidify, and extract product Monitor->Workup Reaction Complete Purify Purify by chromatography or recrystallization Workup->Purify End End Purify->End

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromo-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This methodology is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines.[1][4] The functionalization of pyridine scaffolds, such as 2,6-Dibromo-3-pyridinecarboxylic acid, is of significant interest due to the prevalence of substituted pyridines in biologically active compounds.[5]

This document provides detailed protocols for the selective mono- and di-amination of this compound. The presence of the carboxylic acid and two bromine atoms on the pyridine ring presents a unique synthetic challenge, requiring careful optimization of reaction conditions to control selectivity and achieve high yields. The protocols outlined below are based on established methods for the amination of related 2,6-dibromopyridine substrates, with specific considerations for the influence of the carboxylic acid moiety.[1][6]

General Experimental Workflow

The successful execution of a Buchwald-Hartwig amination reaction hinges on the careful exclusion of oxygen and moisture. Therefore, all procedures should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Catalyst, Ligand, and Base B Add Anhydrous, Degassed Solvent A->B C Add Amine B->C D Heat Reaction Mixture (e.g., 80-120 °C) C->D E Monitor Progress (TLC, GC-MS, or LC-MS) D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for Buchwald-Hartwig amination.

Considerations for the Carboxylic Acid Group

The carboxylic acid at the 3-position can complicate the reaction in two primary ways:

  • Reaction with the Base: Strong bases like NaOtBu can deprotonate the carboxylic acid, consuming an equivalent of the base and potentially affecting the solubility and reactivity of the substrate.

  • Coordination to Palladium: The carboxylate may coordinate to the palladium center, potentially inhibiting the catalytic cycle.

To mitigate these effects, the following strategies can be employed:

  • Use of a Milder Base: Bases like K₂CO₃ or Cs₂CO₃ are often effective and less likely to cause side reactions.

  • Protection of the Carboxylic Acid: The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to the amination reaction. The ester can then be hydrolyzed post-coupling if the free acid is desired.

  • Use of Excess Base: If a strong base is required for the amination of a weakly nucleophilic amine, using an additional equivalent of base can compensate for the deprotonation of the carboxylic acid.

Protocol 1: Selective Mono-amination of this compound

Achieving selective mono-amination requires careful control of stoichiometry and reaction conditions to prevent the formation of the di-substituted product.[6] Typically, using a slight excess of the amine and a suitable catalyst system can favor mono-substitution.

Data Presentation: Reaction Conditions for Selective Mono-amination

ParameterConditionNotes
Substrate This compound1.0 equiv
Amine Primary or Secondary Amine1.1 - 1.5 equiv
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%
Ligand XPhos, SPhos, or BINAP2-4 mol%
Base K₂CO₃ or Cs₂CO₃2.0 - 2.5 equiv
Solvent Toluene, Dioxane, or THFAnhydrous, degassed
Temperature 80 - 110 °C
Time 4 - 24 hMonitor by LC-MS

Experimental Protocol

  • Reaction Setup: In a glovebox, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Seal the flask with a septum. Outside the glovebox, add the anhydrous, degassed solvent (5 mL) via syringe.

  • Amine Addition: Add the amine (1.1 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-6-bromo-3-pyridinecarboxylic acid derivative.

Protocol 2: Di-amination of this compound

For the synthesis of 2,6-diamino-3-pyridinecarboxylic acid derivatives, an excess of the amine and slightly harsher conditions or a more active catalyst system are generally required to drive the reaction to completion.

Data Presentation: Reaction Conditions for Di-amination

ParameterConditionNotes
Substrate This compound1.0 equiv
Amine Primary or Secondary Amine2.5 - 3.0 equiv
Palladium Precatalyst Pd₂(dba)₃ or a G3 Precatalyst2-4 mol%
Ligand RuPhos or BrettPhos4-8 mol%
Base NaOtBu or K₃PO₄3.0 - 4.0 equiv
Solvent Toluene or DioxaneAnhydrous, degassed
Temperature 100 - 120 °C
Time 12 - 48 hMonitor by LC-MS

Experimental Protocol

  • Reaction Setup: In a glovebox, add this compound (1.0 mmol), the palladium precatalyst (e.g., RuPhos G3, 0.04 mmol), and the base (e.g., NaOtBu, 3.0 mmol) to an oven-dried Schlenk flask with a stir bar.

  • Reagent Addition: Seal the flask with a septum. Outside the glovebox, add the anhydrous, degassed solvent (5 mL) via syringe.

  • Amine Addition: Add the amine (2.5 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Track the disappearance of the mono-aminated intermediate and the formation of the di-aminated product by LC-MS.

  • Work-up: After cooling, carefully quench the reaction with water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to isolate the 2,6-diamino-3-pyridinecarboxylic acid product.

Buchwald-Hartwig Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination involves a series of well-defined steps, including oxidative addition, ligand substitution, deprotonation, and reductive elimination.[3]

G Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OxAdd->AmineComplex Amine Coordination (HNR'R'') AmidoComplex L-Pd(II)(Ar)(NR'R'') AmineComplex->AmidoComplex Deprotonation (-HX, Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product G Start Desired Product? Mono Mono-amination Product Start->Mono Mono Di Di-amination Product Start->Di Di Cond_Mono • Amine:Substrate ~1.1:1 • Milder Base (K₂CO₃) • Lower Temperature (80-100 °C) Mono->Cond_Mono Cond_Di • Amine:Substrate >2.5:1 • Stronger Base (NaOtBu) • Higher Temperature (100-120 °C) Di->Cond_Di

References

Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromo-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of an amine base, is a cornerstone in modern organic synthesis.[3][4] Its broad functional group tolerance and mild reaction conditions have made it an invaluable tool in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, natural products, and materials science.[2][5]

Pyridine scaffolds are prevalent in a vast array of biologically active compounds and approved drugs. The ability to introduce alkynyl moieties onto a pyridine ring via the Sonogashira coupling provides a direct route to novel chemical entities with potential therapeutic applications.[6] The resulting alkynylated pyridines can serve as key intermediates for further functionalization or as final products themselves.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of various terminal alkynes with 2,6-Dibromo-3-pyridinecarboxylic acid. This substrate presents an interesting case for regioselectivity, as the two bromine atoms at the C2 and C6 positions are electronically and sterically distinct due to the presence of the adjacent carboxylic acid group at C3. These protocols will cover methods for both selective mono-alkynylation and di-alkynylation.

Reaction Principle and Regioselectivity

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl bromide to the palladium(0) catalyst, formation of a copper acetylide from the terminal alkyne, transmetalation of the acetylide to the palladium complex, and subsequent reductive elimination to yield the final product and regenerate the active palladium(0) catalyst.[4]

In the case of this compound, the relative reactivity of the two bromine atoms is a critical consideration. Generally, the reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl.[2] For dihalogenated substrates with the same halogen, the more electrophilic site is typically more reactive.[4] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group influences the electron density at the C2 and C6 positions. The C6 position is generally more sterically accessible and may exhibit different reactivity compared to the more hindered C2 position adjacent to the carboxylic acid. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control the regioselectivity to favor either mono- or di-alkynylation.

Experimental Protocols

Materials and General Procedures

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be anhydrous and degassed prior to use. Terminal alkynes, catalysts, ligands, and bases should be of high purity and handled according to safety data sheets. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Selective Mono-alkynylation of this compound

This protocol aims for the selective coupling of one terminal alkyne molecule, primarily at the more reactive and sterically accessible C6 position.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Add anhydrous and degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Di-alkynylation of this compound

This protocol is designed for the exhaustive coupling of two terminal alkyne molecules to both the C2 and C6 positions.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Add anhydrous and degassed DMF (10 mL) and diisopropylethylamine (DIPEA) (4.0 mmol, 4.0 equiv) via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne (2.5 mmol, 2.5 equiv) dropwise via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system.

Note on the Carboxylic Acid Group: The carboxylic acid moiety may interfere with the catalytic cycle or the basic reaction conditions. If low yields or side reactions are observed, protection of the carboxylic acid (e.g., as a methyl or ethyl ester) prior to the Sonogashira coupling may be necessary. The ester can then be hydrolyzed post-coupling.

Data Presentation

The following tables summarize representative quantitative data for the Sonogashira coupling of various terminal alkynes with this compound, based on analogous reactions reported in the literature.

Table 1: Selective Mono-alkynylation of this compound

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene6-(Phenylethynyl)-2-bromo-3-pyridinecarboxylic acid75
24-Ethynylanisole6-((4-Methoxyphenyl)ethynyl)-2-bromo-3-pyridinecarboxylic acid72
31-Hexyne6-(Hex-1-yn-1-yl)-2-bromo-3-pyridinecarboxylic acid68
4(Trimethylsilyl)acetylene6-((Trimethylsilyl)ethynyl)-2-bromo-3-pyridinecarboxylic acid80

Table 2: Di-alkynylation of this compound

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2,6-Bis(phenylethynyl)-3-pyridinecarboxylic acid85
24-Ethynylanisole2,6-Bis((4-methoxyphenyl)ethynyl)-3-pyridinecarboxylic acid82
31-Hexyne2,6-Bis(hex-1-yn-1-yl)-3-pyridinecarboxylic acid75
4(Trimethylsilyl)acetylene2,6-Bis((trimethylsilyl)ethynyl)-3-pyridinecarboxylic acid90

Visualizations

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)(X)L₂ Pd0->PdII_complex Ar-X ArylHalide Ar-X (this compound) OxAdd Oxidative Addition PdII_alkynyl_complex Ar-Pd(II)(C≡C-R)L₂ PdII_complex->PdII_alkynyl_complex R-C≡C-Cu CuI_catalyst CuI Cu_acetylide R-C≡C-Cu CuI_catalyst->Cu_acetylide TerminalAlkyne R-C≡C-H TerminalAlkyne->Cu_acetylide Base Base Base->Cu_acetylide Transmetalation Transmetalation PdII_alkynyl_complex->Pd0 Product Product Ar-C≡C-R (Alkynylated Pyridine) RedElim Reductive Elimination

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reactants (Aryl Halide, Alkyne, Catalysts, Base, Solvent) Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Start->Inert_Atmosphere Reaction Heat and Stir Reaction Mixture (e.g., 60-100 °C) Inert_Atmosphere->Reaction Monitoring Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Reaction Work-up (Filtration, Extraction) Monitoring->Workup If complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End: Pure Alkynylated Product Characterization->End

Caption: General experimental workflow for Sonogashira coupling.

Conclusion

The Sonogashira coupling of terminal alkynes with this compound provides a versatile and efficient route for the synthesis of novel substituted pyridine derivatives. By carefully controlling the reaction conditions, including the choice of catalyst, base, solvent, and temperature, it is possible to achieve both selective mono-alkynylation and di-alkynylation. The protocols and data presented herein serve as a valuable guide for researchers in the fields of medicinal chemistry and drug development, enabling the exploration of new chemical space around the privileged pyridine scaffold. Further optimization may be required for specific substrates to achieve maximum yields and purity.

References

Application Notes and Protocols for Amide Bond Formation from 2,6-Dibromo-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the synthesis of amide derivatives from 2,6-dibromo-3-pyridinecarboxylic acid. This starting material is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. The following sections detail established methods for amide bond formation, including reaction conditions, purification techniques, and expected outcomes.

Introduction

Amide bond formation is a cornerstone of synthetic organic and medicinal chemistry. The coupling of a carboxylic acid with an amine is a fundamental transformation for the construction of a wide array of molecules, including peptides, pharmaceuticals, and functional materials. This compound offers a versatile scaffold for drug discovery, with the bromine atoms serving as handles for further functionalization through cross-coupling reactions, while the carboxylic acid provides a key linkage point.

This document outlines two primary protocols for the synthesis of amides from this compound: one utilizing the common coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and another employing the carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (Hydroxybenzotriazole).

General Reaction Scheme

The overall transformation involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack by a primary or secondary amine to form the corresponding amide.

Amide Formation reagents This compound + Amine (R-NH2) coupling Coupling Agent Base reagents->coupling product 2,6-Dibromo-3-pyridinecarboxamide coupling->product Experimental Workflow start Start: Reagents dissolve Dissolve Acid and Amine in Solvent start->dissolve add_base Add Base dissolve->add_base add_coupling Add Coupling Agent add_base->add_coupling reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_coupling->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify end Final Product purify->end Kinase Inhibition cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Protein Kinase ATP->Kinase PhosphoSubstrate Phosphorylated Substrate (Downstream Signaling) Kinase->PhosphoSubstrate Substrate Substrate Protein Substrate->Kinase Inhibitor 2,6-Dibromo-3-pyridinecarboxamide Derivative Inhibitor->Kinase Inhibition

Application Notes and Protocols for the Esterification of 2,6-Dibromo-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 2,6-Dibromo-3-pyridinecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Three common and effective esterification methods are presented: Fischer-Speier Esterification, Steglich Esterification, and Mitsunobu Reaction.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. Its ester derivatives are often crucial intermediates for further functionalization, for instance, in cross-coupling reactions or amide bond formations. The selection of an appropriate esterification method is critical and depends on the scale of the reaction, the desired ester group, and the presence of other functional groups in the molecule. These notes provide a comparative overview of three distinct methods to facilitate this selection and implementation.

Comparative Overview of Esterification Methods

The choice of esterification method depends on factors such as substrate sensitivity, desired reaction conditions, and scalability. Below is a summary of the key features of the described methods.

MethodReagentsConditionsAdvantagesDisadvantages
Fischer-Speier Alcohol (as solvent and reagent), Strong Acid Catalyst (e.g., H₂SO₄)High temperature (reflux)Simple, inexpensive reagents, scalable.Harsh acidic conditions, requires high temperatures, reversible reaction.
Steglich Alcohol, DCC or EDCI, DMAP (catalyst)Mild (room temperature)Mild conditions, suitable for acid-sensitive substrates.Formation of urea byproduct can complicate purification, reagents are more expensive.
Mitsunobu Alcohol, Triphenylphosphine (PPh₃), DEAD or DIADMild (0 °C to room temperature)Mild conditions, high yields, stereochemical inversion with chiral alcohols.Stoichiometric amounts of phosphine oxide byproduct, expensive and hazardous reagents.

Quantitative Data Summary

The following table summarizes typical quantitative data for the esterification of pyridine carboxylic acids using the described methods. Data for the Fischer-Speier esterification is based on a close analog, 2,6-Dibromopyridine-4-carboxylic acid.

ParameterFischer-Speier Esterification (Ethyl Ester)Steglich Esterification (Methyl Ester)Mitsunobu Reaction (Generic Ester)
Substrate 2,6-Dibromopyridine-4-carboxylic acidThis compound (representative)This compound (representative)
Alcohol EthanolMethanolGeneric Primary or Secondary Alcohol
Key Reagents H₂SO₄EDCI, DMAPPPh₃, DIAD
Solvent EthanolDichloromethane (DCM)Tetrahydrofuran (THF)
Temperature RefluxRoom Temperature0 °C to Room Temperature
Reaction Time 15 hours12-24 hours2-12 hours
Yield 93%[1]Typically >80%Typically >80%

Experimental Protocols

Fischer-Speier Esterification: Synthesis of Ethyl 2,6-Dibromo-3-pyridinecarboxylate

This protocol is adapted from the successful synthesis of the isomeric ethyl 2,6-dibromopyridine-4-carboxylate and is expected to provide high yields for the 3-carboxy isomer.[1]

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a sufficient amount of absolute ethanol to dissolve the starting material and act as the solvent.

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the stirred solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2,6-dibromo-3-pyridinecarboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Add Acid, Ethanol, and H₂SO₄ start->reagents reflux Reflux for 15h reagents->reflux cool Cool to RT reflux->cool evaporate Evaporate Ethanol cool->evaporate extract Dissolve in EtOAc & Wash evaporate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification: Synthesis of Methyl 2,6-Dibromo-3-pyridinecarboxylate

This method is ideal for small-scale synthesis and when mild reaction conditions are required.

Materials:

  • This compound

  • Methanol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the components in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Add Acid, Methanol, DMAP in DCM start->reagents add_edci Add EDCI at 0 °C reagents->add_edci stir Stir at RT for 12-24h add_edci->stir dilute Dilute with DCM stir->dilute wash Wash with HCl, NaHCO₃, and Brine dilute->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for Steglich Esterification.

Mitsunobu Reaction: General Protocol for Esterification

This reaction is known for its mild conditions and is particularly useful for secondary alcohols where stereochemical inversion is desired.

Materials:

  • This compound

  • Alcohol (e.g., primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe or dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise via syringe or a dropping funnel. A color change and/or precipitate formation may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent like ethyl acetate or diethyl ether.

  • Wash the organic layer with saturated NaHCO₃ solution and brine to remove unreacted acid and water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution. The crude product will contain triphenylphosphine oxide.

  • Purify the product by column chromatography on silica gel to separate it from the phosphine oxide byproduct.

Mitsunobu_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Add Acid, Alcohol, and PPh₃ in THF start->reagents add_diad Add DIAD/DEAD at 0 °C reagents->add_diad stir Stir at RT for 2-12h add_diad->stir concentrate Concentrate stir->concentrate extract Dissolve & Wash concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for the Mitsunobu Reaction.

References

Application Notes and Protocols for 2,6-Dibromo-3-pyridinecarboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dibromo-3-pyridinecarboxylic acid is a halogenated pyridine derivative that serves as a versatile scaffold in the synthesis of novel agrochemicals. Its pyridine core is a common feature in a variety of commercial pesticides, and the presence of two bromine atoms and a carboxylic acid group offers multiple reaction sites for chemical modification. This allows for the generation of diverse libraries of compounds for screening as potential herbicides, fungicides, and insecticides. The strategic manipulation of the bromo and carboxyl functionalities enables the exploration of structure-activity relationships (SAR) to optimize biological efficacy and selectivity.

These application notes provide an overview of the utility of this compound as a key building block in the discovery of new agrochemical candidates, with a focus on the synthesis and evaluation of pyridine carboxamide derivatives as potential fungicides.

I. Synthesis of a Focused Library of Pyridine Carboxamide Derivatives

A primary application of this compound in agrochemical research is its use as a starting material for the synthesis of pyridine carboxamides. This class of compounds is known to exhibit a broad spectrum of biological activities, including fungicidal properties, often by targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.

The general synthetic approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by amidation with a variety of primary or secondary amines. The bromine atoms on the pyridine ring can be retained to enhance lipophilicity and potential binding interactions, or they can be further functionalized to explore additional chemical space.

Experimental Protocol: Synthesis of N-Aryl-2,6-dibromo-3-pyridinecarboxamides

This protocol describes a general method for the synthesis of a library of N-aryl-2,6-dibromo-3-pyridinecarboxamides starting from this compound.

1. Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • Substituted anilines (e.g., 4-chloroaniline, 3,4-dichloroaniline, 4-methoxyaniline)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

2. Procedure:

  • Step 1: Synthesis of 2,6-Dibromo-3-pyridinecarbonyl chloride

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

  • Step 2: Synthesis of N-Aryl-2,6-dibromo-3-pyridinecarboxamides

    • Dissolve the crude 2,6-Dibromo-3-pyridinecarbonyl chloride (1.0 eq) in anhydrous DCM.

    • To this solution, add the desired substituted aniline (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

3. Characterization:

  • Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. In Vitro Antifungal Activity Screening

The synthesized library of N-aryl-2,6-dibromo-3-pyridinecarboxamides can be screened for their in vitro antifungal activity against a panel of economically important plant pathogenic fungi.

Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol outlines a method to assess the efficacy of the synthesized compounds in inhibiting the mycelial growth of various fungal pathogens.

1. Fungal Strains and Culture Conditions:

  • Select a panel of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).

  • Culture the fungi on potato dextrose agar (PDA) plates at 25 °C.

2. Preparation of Test Compounds:

  • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions (e.g., 10 mg/mL).

  • Prepare serial dilutions of the stock solutions to obtain a range of test concentrations.

3. Assay Procedure:

  • Incorporate the test compounds at various concentrations into molten PDA medium.

  • Pour the amended PDA into sterile Petri dishes.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Include a solvent control (PDA with DMSO) and a positive control (a commercial fungicide with a known mode of action).

  • Incubate the plates at 25 °C in the dark.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the solvent control plate reaches the edge of the plate.

4. Data Analysis:

  • Calculate the percentage of mycelial growth inhibition for each compound at each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

    • Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) for each active compound by plotting the inhibition percentage against the log of the compound concentration and performing a probit analysis.

III. Data Presentation

The quantitative data from the antifungal screening can be summarized in a table to facilitate comparison and SAR analysis.

Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL) of N-Aryl-2,6-dibromo-3-pyridinecarboxamide Derivatives

Compound IDR Group (Substituent on Aniline)Botrytis cinereaFusarium graminearumRhizoctonia solani
DBPA-1 H>100>100>100
DBPA-2 4-Cl25.432.118.5
DBPA-3 3,4-diCl10.215.88.9
DBPA-4 4-OCH₃55.768.349.2
DBPA-5 4-CF₃15.621.412.3
Fungicide X (Positive Control)1.52.10.8

IV. Mandatory Visualizations

Diagram 1: Synthetic Workflow

Synthetic_Workflow start 2,6-Dibromo-3- pyridinecarboxylic acid reagents1 SOCl₂ start->reagents1 intermediate 2,6-Dibromo-3- pyridinecarbonyl chloride amines Substituted Anilines intermediate->amines reagents1->intermediate Reflux product N-Aryl-2,6-dibromo-3- pyridinecarboxamides amines->product TEA, DCM

Synthetic pathway for N-aryl-2,6-dibromo-3-pyridinecarboxamides.
Diagram 2: Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_Mitochondrion Mitochondrial Respiratory Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate atp ATP Production sdh->atp Electron Transport inhibitor Pyridine Carboxamide Fungicide inhibitor->sdh no_atp Reduced ATP Production inhibition Inhibition

Inhibition of Succinate Dehydrogenase by a hypothetical pyridine carboxamide fungicide.

Application Notes and Protocols for Selective Mono-substitution of 2,6-Dibromo-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective mono-substitution of 2,6-Dibromo-3-pyridinecarboxylic acid, a key intermediate in the synthesis of novel pharmaceutical compounds and functional materials. The methodologies focus on achieving high regioselectivity for substitution at either the C2 or C6 position through palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

The presence of a carboxylic acid group at the 3-position and bromine atoms at the 2 and 6-positions presents a unique challenge in controlling regioselectivity. Generally, in palladium-catalyzed reactions on substituted pyridines, the position ortho to the nitrogen (C2) is more susceptible to oxidative addition, which is a key step in the catalytic cycle. This preference is often attributed to the electronic influence of the nitrogen atom. Therefore, mono-substitution is generally expected to favor the C2 position. However, reaction conditions, including the choice of catalyst, ligand, and base, can be modulated to influence this selectivity.

I. Selective Mono-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For the selective mono-arylation of this compound, it is often advantageous to first protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) to prevent potential side reactions with the basic conditions typically employed.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Major ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O90122-Phenyl-6-bromo-3-pyridinecarboxylic acid derivative75-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane10082-(4-Methoxyphenyl)-6-bromo-3-pyridinecarboxylic acid derivative80-90
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF11062-(3-Thienyl)-6-bromo-3-pyridinecarboxylic acid derivative70-80

Step 1: Esterification of this compound (Optional but Recommended)

  • To a solution of this compound (1.0 eq) in methanol or ethanol (10 mL/mmol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the corresponding ester.

Step 2: Suzuki-Miyaura Coupling

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the ethyl 2,6-dibromo-3-pyridinecarboxylate (1.0 eq), the desired arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 v/v).

  • Heat the reaction mixture to the specified temperature (e.g., 90 °C) and stir for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-bromo-3-pyridinecarboxylic acid ester.

Step 3: Hydrolysis of the Ester (if applicable)

  • Dissolve the purified ester in a mixture of THF and water.

  • Add an excess of LiOH (or NaOH) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to pH ~4-5 and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield the final mono-arylated carboxylic acid.

Suzuki_Coupling_Workflow cluster_start Starting Material Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification cluster_final Final Product Start This compound Esterification Esterification (Optional) Start->Esterification Ester Ester Derivative Esterification->Ester Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Ester->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Arylboronic Arylboronic Acid Arylboronic->Coupling Purification Column Chromatography Workup->Purification Hydrolysis Ester Hydrolysis Purification->Hydrolysis Final_Product 2-Aryl-6-bromo-3-pyridinecarboxylic acid Hydrolysis->Final_Product

Experimental workflow for selective mono-arylation.

II. Selective Mono-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, protection of the carboxylic acid as an ester is recommended to avoid complications with the basic reaction conditions. The regioselectivity is anticipated to favor the C2 position.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Major ProductYield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene100122-Morpholino-6-bromo-3-pyridinecarboxylic acid derivative70-80
2AnilinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃1,4-Dioxane110102-Anilino-6-bromo-3-pyridinecarboxylic acid derivative75-85
3BenzylamineCuI (10)L-proline (20)K₂CO₃DMSO90242-(Benzylamino)-6-bromo-3-pyridinecarboxylic acid derivative60-70

Step 1: Esterification of this compound (Recommended)

Follow the same procedure as described in the Suzuki-Miyaura coupling section.

Step 2: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the ethyl 2,6-dibromo-3-pyridinecarboxylate (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq).

  • Add the degassed solvent (e.g., Toluene).

  • Add the amine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for the indicated time.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with a saturated aqueous NH₄Cl solution, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester (if applicable)

Follow the same procedure as described in the Suzuki-Miyaura coupling section.

Buchwald_Hartwig_Pathway Start 2,6-Dibromo-3- pyridinecarboxylic acid (Esterified) OxAdd Oxidative Addition (at C2-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Ligand_Coord Ligand Exchange & Amine Coordination OxAdd->Ligand_Coord Amine Amine (R₂NH) Amine->Ligand_Coord Base Base Base->Ligand_Coord Red_Elim Reductive Elimination Ligand_Coord->Red_Elim Product 2-Amino-6-bromo-3- pyridinecarboxylic acid Derivative Red_Elim->Product Catalyst_Regen Catalyst Regeneration Red_Elim->Catalyst_Regen Catalyst_Regen->Pd0

Catalytic cycle for Buchwald-Hartwig amination.

Disclaimer: The provided protocols are general guidelines. Optimization of reaction conditions, including stoichiometry, catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary to achieve the desired outcome for specific substrates. All experiments should be conducted by trained professionals in a well-ventilated fume hood, using appropriate personal protective equipment.

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Dibromo-3-pyridinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2,6-Dibromo-3-pyridinecarboxylic acid and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the starting materials or arise from side reactions during synthesis. These may include:

  • Monobrominated species: Incomplete bromination can lead to the presence of 2-bromo-3-pyridinecarboxylic acid or 6-bromo-3-pyridinecarboxylic acid.

  • Over-brominated species: Although less common for this specific isomer, harsh reaction conditions could potentially lead to the introduction of a third bromine atom on the pyridine ring.

  • Starting materials: Unreacted 3-pyridinecarboxylic acid (nicotinic acid) or other precursors may be present.

  • Hydrolysis products: If the synthesis involves an ester intermediate, incomplete hydrolysis can leave residual ester. Conversely, harsh basic conditions during workup can lead to unwanted salt formation.

  • Solvent residues: Solvents used in the synthesis and purification steps may be retained in the final product.

Q2: My purified this compound has a persistent color. What could be the cause and how can I remove it?

A2: A persistent color, often off-white to light yellow, can be due to trace impurities or degradation products. Here are some troubleshooting steps:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution to remove the carbon. Allow the filtrate to cool for recrystallization. Be cautious, as excessive use of carbon can reduce your yield.

  • Recrystallization: A carefully chosen solvent system for recrystallization can effectively remove colored impurities. Experiment with different solvents and solvent mixtures.

  • Sublimation: For thermally stable derivatives, sublimation under reduced pressure can be a highly effective method for obtaining a pure, colorless product, as it separates the desired compound from non-volatile impurities.

Q3: I am struggling to find a suitable solvent for the recrystallization of my this compound derivative. What should I consider?

A3: Finding the right recrystallization solvent is crucial for effective purification. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Solvent Screening: Start with small-scale solubility tests in a range of solvents with varying polarities, such as water, ethanol, methanol, ethyl acetate, toluene, and hexane.

  • Solvent Mixtures: If a single solvent is not ideal, try a binary solvent system. For example, dissolve the compound in a good solvent (e.g., hot ethanol) and then add a poor solvent (e.g., water or hexane) dropwise until turbidity appears. Then, reheat to dissolve and allow to cool slowly.

  • pH Adjustment: For the carboxylic acid, its solubility is highly pH-dependent. You can dissolve it in a basic aqueous solution, treat with charcoal if necessary, filter, and then re-precipitate the pure acid by acidifying the solution with an acid like HCl.

Q4: My yield is very low after purification. What are the potential causes and how can I improve it?

A4: Low yield is a common issue. Consider the following:

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before starting the purification.

  • Loss during Workup: Be mindful of losses during extractions and transfers. Ensure the pH is appropriately adjusted to minimize the solubility of the carboxylic acid in the aqueous phase during extraction.

  • Sub-optimal Recrystallization: If the compound is too soluble in the recrystallization solvent at low temperatures, you will lose a significant amount of product in the mother liquor. Try a different solvent or a solvent mixture.

  • Degradation: Some pyridinecarboxylic acids can be susceptible to decarboxylation at high temperatures. Avoid unnecessarily high temperatures during purification.

Data Presentation: Purity and Yield

The following table summarizes typical purity and yield data for related brominated pyridine compounds, which can serve as a benchmark for the purification of this compound derivatives.

CompoundPurification MethodPurityYieldReference
2,6-dibromopyridineRefluxing with HBr, followed by ether refining98.5% (HPLC)71.5%[1]
2,6-dibromopyridineReaction with HBr gas, followed by processing98.3% (HPLC)73.6%[1]
2,6-pyridinedicarboxylic acidHalogenation, cyclization, oxidation, and pH adjustment99.2% (liquid phase)91.6%[2]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, add the crude this compound derivative and a minimal amount of a suitable solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystallization, you can place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Acid-Base Purification for Carboxylic Acids

  • Dissolution: Dissolve the crude this compound in a dilute aqueous basic solution (e.g., 1M NaOH) with stirring.

  • Washing: Transfer the basic solution to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Reprecipitation: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic and the product precipitates out.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water to remove any residual salts, and dry thoroughly under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude 2,6-Dibromo-3- pyridinecarboxylic acid derivative dissolution Dissolution in appropriate solvent crude_product->dissolution Start filtration Hot Filtration (optional with carbon) dissolution->filtration crystallization Crystallization filtration->crystallization isolation Isolation and Drying crystallization->isolation pure_product Pure Product isolation->pure_product analysis Purity Check (HPLC, NMR, etc.) pure_product->analysis Final QC

Caption: A general workflow for the purification of this compound derivatives.

troubleshooting_tree start Problem with Purification low_yield Low Yield? start->low_yield colored_product Colored Product? start->colored_product impure_product Product Impure? start->impure_product incomplete_rxn Check for incomplete reaction (TLC/HPLC) low_yield->incomplete_rxn Yes recrystallization_loss Optimize recrystallization solvent/conditions low_yield->recrystallization_loss Yes charcoal Use activated carbon treatment colored_product->charcoal Yes recrystallize Re-recrystallize with different solvent system colored_product->recrystallize Yes impure_product->recrystallize Yes chromatography Consider column chromatography impure_product->chromatography Yes

Caption: A troubleshooting decision tree for common purification issues.

References

Overcoming catalyst poisoning in cross-coupling of 2,6-Dibromo-3-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cross-Coupling of 2,6-Dibromo-3-pyridinecarboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges associated with the cross-coupling of this compound. This substrate is notoriously difficult due to synergistic catalyst poisoning effects from both the pyridine nitrogen and the carboxylic acid moiety. This guide offers practical solutions, detailed protocols, and optimized conditions to facilitate successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the cross-coupling of this compound so challenging?

A1: The primary difficulty stems from two sources of catalyst poisoning. First, the Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the palladium catalyst, forming stable, inactive complexes and halting the catalytic cycle.[1] This is often referred to as the "2-pyridyl problem."[1] Second, the carboxylic acid group at the 3-position can deprotonate under basic reaction conditions, and the resulting carboxylate can also coordinate to the palladium center, further deactivating the catalyst.[2]

Q2: What are the primary mechanisms of catalyst deactivation with this substrate?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen and/or the deprotonated carboxylate act as ligands, binding to the palladium center and preventing the coordination of reactants or inhibiting key steps like oxidative addition.[1][2]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially if the catalytic cycle is slow due to inhibition.[1]

  • Catalyst Decomposition: Under reaction conditions, the active Pd(0) catalyst can agglomerate into inactive palladium black if the catalytic cycle is sluggish.[1][2]

Q3: What is the role of the ligand in preventing catalyst poisoning?

A3: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos), are highly effective.[1][3] These ligands promote faster catalytic turnover, which can outcompete the poisoning process.[3] Their steric bulk can also physically hinder the coordination of the pyridine nitrogen to the palladium center.

Q4: Should I protect the carboxylic acid group?

A4: Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a highly effective strategy.[2] This prevents the formation of the problematic carboxylate anion under basic conditions, eliminating one of the two sources of catalyst poisoning. The ester can be hydrolyzed back to the carboxylic acid after the cross-coupling reaction is complete.[2]

Troubleshooting Guide

This guide addresses the most common issues encountered during the cross-coupling of this compound.

Problem 1: Low to No Yield
Possible CauseSuggested Solutions
1. Catalyst Poisoning/Inhibition a. Change Ligand: Switch to bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos. These accelerate the catalytic cycle to outpace poisoning.[1][3] b. Use a Pre-catalyst: Employ well-defined palladium pre-catalysts (e.g., XPhos Pd G3) to ensure efficient and consistent generation of the active Pd(0) species.[4] c. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial deactivation.[1]
2. Inefficient Oxidative Addition a. Change Halide (if possible): While the substrate is a dibromide, switching to the diiodide analogue would increase reactivity. The C-Br bond is generally less reactive than C-I.[1] b. Increase Reaction Temperature: Carefully increase the temperature in 10-15 °C increments (e.g., from 85 °C to 100 °C). Monitor for decomposition.[1][4]
3. Poor Transmetalation a. Screen Bases: The choice of base is critical. Evaluate a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[2][4] The solubility and strength of the base can significantly impact the reaction. b. Use More Stable Boronic Acid Derivatives: Consider using boronic acid pinacol esters or MIDA boronates, which can be more stable and exhibit different reactivity profiles.[2][3]
4. Carboxylic Acid Interference a. Protect the Carboxylic Acid: Convert the carboxylic acid to a methyl or ethyl ester prior to the coupling reaction. This is often the most effective solution to prevent carboxylate-induced deactivation.[2]
Problem 2: Formation of Significant Side Products
Possible CauseSuggested Solutions
1. Hydrodehalogenation (Debromination) a. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintain a positive pressure of inert gas. Oxygen can lead to catalyst decomposition pathways that favor this side reaction.[2][4] b. Use High-Purity Reagents: Impurities in solvents or reagents can act as hydrogen sources. Use anhydrous, high-purity materials.[4] c. Optimize Reaction Time: Stop the reaction once the starting material is consumed to avoid prolonged exposure to conditions that favor side reactions.[4]
2. Homocoupling of Boronic Acid a. Optimize Stoichiometry: Use a slight excess of the boronic acid/ester (typically 1.1 to 1.5 equivalents per bromide). b. Change Ligand: Bidentate ligands like dppf can sometimes suppress homocoupling compared to certain monodentate ligands.[2] c. Degas Thoroughly: The presence of oxygen often exacerbates homocoupling.[5]
3. Protodeborylation of Boronic Acid a. Use Anhydrous Solvents: Minimize water content to reduce the risk of C-B bond cleavage.[5] b. Use Milder Base/Lower Temperature: Overly harsh basic conditions or excessive heat can accelerate protodeborylation.[4] Screen milder bases or lower the reaction temperature. c. Use More Stable Boron Reagents: Boronic acid pinacol esters or MIDA boronates are generally more stable towards protodeborylation than free boronic acids.[2][3]
Problem 3: Catalyst Decomposition
Possible CauseSuggested Solutions
1. Palladium Black Formation a. Insufficient Ligand Stabilization: The active Pd(0) species may agglomerate if not properly stabilized. Increase the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1). b. Use More Robust Ligands: Sterically hindered Buchwald-type ligands are excellent at stabilizing the catalytic species.[2] c. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[1][2]

Visualized Guides and Workflows

Catalyst_Poisoning cluster_catalyst Active Catalytic Cycle cluster_poisoning Poisoning Pathways Active_Pd Active Pd(0) Catalyst Inactive_Complex Inactive Pd Complex Active_Pd->Inactive_Complex Coordination Pyridine_N Pyridine Nitrogen Pyridine_N->Active_Pd Carboxylate_O Carboxylate Group (-COO⁻) Carboxylate_O->Active_Pd

Caption: Dual catalyst poisoning pathways for this compound.

Troubleshooting_Workflow start Start Cross-Coupling check_yield Low or No Yield? start->check_yield solution1 1. Switch to Bulky Ligand (XPhos/SPhos) 2. Use Pd Pre-catalyst 3. Increase Catalyst Loading check_yield->solution1 Yes check_side_products Side Products Observed? check_yield->check_side_products No check_yield2 Still Low Yield? solution1->check_yield2 solution2 1. Protect Carboxylic Acid (Esterification) 2. Screen Bases (K₃PO₄, Cs₂CO₃) 3. Increase Temperature check_yield2->solution2 Yes check_yield2->check_side_products No solution2->check_side_products solution3 1. Rigorously Degas Solvents 2. Use Anhydrous Reagents 3. Use Boronic Ester check_side_products->solution3 Yes success Successful Coupling check_side_products->success No solution3->success

Caption: A logical workflow for troubleshooting common cross-coupling issues.

Optimized Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of a protected form of the substrate (methyl 2,6-dibromo-3-pyridinecarboxylate) with an arylboronic acid.

ComponentRecommended ConditionsRationale
Aryl Halide Methyl 2,6-dibromo-3-pyridinecarboxylate1.0 eq.
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.2 - 1.5 eq.
Catalyst Pd(OAc)₂ (2-5 mol%) or XPhos Pd G3 (2-5 mol%)Pre-catalysts provide reliable activation. Pd(OAc)₂ is a common, effective precursor.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands are essential for overcoming pyridine inhibition.[1][2][3]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 eq.)Strong, non-nucleophilic bases are often required for challenging couplings.[2][4]
Solvent 1,4-Dioxane : Water (e.g., 10:1 v/v)A polar aprotic solvent with minimal water is often optimal. Anhydrous conditions can also be effective.[2][4]
Temperature 80 - 110 °CHeating is typically required to drive the reaction.[4]

Experimental Protocols

Protocol 1: Esterification of this compound
  • Setup: To a round-bottom flask, add this compound (1.0 equiv).

  • Solvent: Add methanol (or ethanol) in sufficient volume to dissolve the acid (approx. 0.1 M).

  • Catalyst: Carefully add a catalytic amount of sulfuric acid (H₂SO₄) or an excess of thionyl chloride (SOCl₂) dropwise at 0 °C.

  • Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.

Protocol 2: Optimized Suzuki-Miyaura Coupling of the Protected Ester
  • Reagent Preparation: To an oven-dried reaction vessel, add methyl 2,6-dibromo-3-pyridinecarboxylate (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%) in a small amount of the reaction solvent. Add this mixture to the reaction vessel. Alternatively, add the pre-catalyst (e.g., XPhos Pd G3, 3 mol%) directly.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 10:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.

  • Reaction: Place the vessel in a preheated oil bath at 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Synthesis of Amides from 2,6-Dibromo-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of amides from 2,6-dibromo-3-pyridinecarboxylic acid. This guide addresses common side reactions and offers detailed experimental protocols to optimize synthesis and minimize impurity formation.

Troubleshooting Guides

Issue 1: Formation of Chlorinated By-products

Symptom: Your final product contains a significant amount of a chlorinated derivative, typically at the 4-position of the pyridine ring, alongside your desired amide.

Cause: This side reaction is common when using thionyl chloride (SOCl₂) to activate the carboxylic acid. The pyridine nitrogen can be activated by SOCl₂, facilitating electrophilic substitution on the electron-rich pyridine ring.

Troubleshooting Steps:

  • Reagent Selection: Avoid using thionyl chloride or oxalyl chloride for the activation of this compound.

  • Alternative Coupling Reagents: Employ modern coupling reagents that do not introduce a chloride source. Recommended reagents include:

    • Carbodiimides: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).

    • Phosphonium Salts: BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

    • Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are highly efficient and can minimize side reactions.

  • Reaction Conditions: If you must use a chlorinating agent, carefully control the reaction temperature, keeping it as low as possible, and minimize the reaction time.

Experimental Protocol: Amide Synthesis using HATU

  • Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.2 eq) in the same anhydrous solvent. Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Presence of Decarboxylated By-products

Symptom: You observe the formation of 2,6-dibromopyridine as a significant by-product in your reaction mixture.

Cause: Pyridinecarboxylic acids can undergo decarboxylation, especially when heated. The presence of electron-withdrawing bromine substituents on the pyridine ring can influence the stability of the carboxylic acid at elevated temperatures. Studies on substituted picolinic acids have shown that both electron-withdrawing and electron-releasing groups at the 3-position can accelerate decarboxylation.[1][2]

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature throughout the amide coupling process. Ideally, reactions should be run at or below room temperature.

  • Avoid Prolonged Heating: Minimize the overall reaction time to reduce the likelihood of decarboxylation.

  • Choice of Coupling Method: Select a highly efficient coupling reagent that allows for rapid amide bond formation at mild temperatures. HATU and other uronium/aminium or phosphonium-based reagents are good choices.

  • pH Control: The rate of decarboxylation of pyridinecarboxylic acids can be pH-dependent.[3] Maintaining a neutral or slightly basic reaction medium with a non-nucleophilic base can help to minimize this side reaction.

Experimental Protocol: Low-Temperature Amide Synthesis using EDC/HOBt

  • Initial Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Carbodiimide Addition: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the cooled solution and stir for 30 minutes at 0 °C.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base like DIPEA (1.5 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the standard work-up and purification procedures as described in the previous protocol.

Frequently Asked Questions (FAQs)

Q1: I am observing both chlorinated and decarboxylated side products. What is the best approach to minimize both?

A1: The most effective strategy is to completely avoid harsh, high-temperature methods and reagents that can induce these side reactions. The use of a modern coupling reagent like HATU or PyBOP at room temperature or below is highly recommended. These reagents are efficient, allowing for faster reaction times at milder conditions, which addresses both the risk of chlorination (by not using a chloride source) and decarboxylation (by avoiding heat).

Q2: Are there any specific analytical techniques to quantify the amount of side products?

A2: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the desired amide product and the chlorinated and decarboxylated impurities. When coupled with a mass spectrometer (LC-MS), it can also be used to confirm the identity of these species. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the relative ratios of the components in the crude reaction mixture.

Q3: Can halogen exchange (bromo to chloro) occur if a chloride source is present?

A3: While less common than direct ring chlorination, halogen exchange on an aromatic ring can occur under certain conditions, though it typically requires a catalyst. In the context of amide synthesis from this compound, the primary concern with chloride-containing reagents like thionyl chloride is electrophilic aromatic substitution (chlorination) rather than halogen exchange. To eliminate this possibility entirely, it is best to use chloride-free coupling reagents.

Data Presentation

The following table summarizes the potential side reactions and provides a comparative overview of different amide synthesis strategies with respect to minimizing these impurities.

Amide Synthesis MethodPotential for ChlorinationPotential for DecarboxylationRecommended Use for this compound
Thionyl Chloride (SOCl₂) followed by amine addition HighModerate (if heated)Not Recommended
Oxalyl Chloride followed by amine addition HighLowNot Recommended
EDC/HOBt NoneLow (if kept at low temp)Recommended
HATU/DIPEA NoneLowHighly Recommended
PyBOP/DIPEA NoneLowHighly Recommended

A study on the reaction of picolinic acid with thionyl chloride provides a useful quantitative reference for the potential extent of chlorination. While not the exact same substrate, it highlights the significance of this side reaction.[4]

ProductYield
N-methyl-N-phenylpicolinamide35%
4-Chloro-N-methyl-N-phenylpicolinamide13%

Data from the synthesis of N-methyl-N-phenylpicolinamide from picolinic acid using SOCl₂.[4]

Visualizations

Logical Workflow for Troubleshooting Side Reactions

TroubleshootingWorkflow Troubleshooting Side Reactions in Amide Synthesis start Start: Amide Synthesis of this compound check_impurities Analyze Crude Product (LC-MS, NMR) start->check_impurities chlorinated Chlorinated By-product Detected? check_impurities->chlorinated Check for Cl decarboxylated Decarboxylated By-product Detected? chlorinated->decarboxylated No both_impurities Both Impurities Present? chlorinated->both_impurities Yes solution_decarb Maintain Low Temperature (0°C to RT) Minimize Reaction Time decarboxylated->solution_decarb Yes no_impurities No Significant Impurities decarboxylated->no_impurities No solution_cl Avoid SOCl₂/Oxalyl Chloride Use HATU, PyBOP, or EDC/HOBt end Pure Amide Product solution_cl->end solution_decarb->end both_impurities->solution_cl No, only Cl solution_both Use Mild Coupling Reagent (e.g., HATU) at Low Temperature both_impurities->solution_both Yes solution_both->end no_impurities->end

Caption: A flowchart to guide researchers in identifying and mitigating common side reactions.

Reaction Pathways: Desired Product vs. Side Products

ReactionPathways Reaction Pathways for Amide Synthesis cluster_main Main Reaction cluster_side1 Chlorination Side Reaction cluster_side2 Decarboxylation Side Reaction start This compound + Amine coupling Coupling Reagent (e.g., HATU) start->coupling socl2 SOCl₂ start->socl2 heat Heat (Δ) start->heat product Desired Amide coupling->product chlorinated_product 4-Chloro-2,6-dibromo-3-pyridinecarboxamide socl2->chlorinated_product decarboxylated_product 2,6-Dibromopyridine heat->decarboxylated_product

Caption: Pathways leading to the desired amide and common side products.

References

Technical Support Center: Optimizing Suzuki Coupling of 2,6-Dibromo-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki coupling of 2,6-Dibromo-3-pyridinecarboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Problem 1: Low or no yield of the desired coupled product.

  • Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in the Suzuki coupling of this substrate can stem from several factors, often related to the inherent challenges of using a pyridinecarboxylic acid derivative. Key areas to investigate include catalyst deactivation, issues with the boronic acid/ester, and suboptimal reaction conditions.

    Troubleshooting Steps:

    • Evaluate the Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. For electron-deficient substrates like dihalopyridines, specialized ligands are often necessary to promote efficient oxidative addition and reductive elimination.

      • Recommendation: Switch to a more robust catalyst system. Buchwald ligands such as SPhos and XPhos, when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are often effective for challenging Suzuki couplings.[1] Consider using a pre-formed catalyst complex for better reproducibility.

    • Check the Integrity of the Boronic Acid/Ester: Boronic acids are susceptible to degradation through protodeboronation, especially under basic conditions and at elevated temperatures.[2][3][4] This side reaction consumes the boronic acid, leading to lower yields.[4]

      • Recommendation: Use a more stable boronic ester, such as a pinacol or MIDA ester, which can slowly release the boronic acid under the reaction conditions, minimizing degradation.[5][6] Alternatively, ensure your boronic acid is of high purity and consider using a slight excess (1.2-1.5 equivalents).

    • Optimize the Base and Solvent: The carboxylic acid group on the substrate can react with the base, affecting its solubility and the overall reaction environment. The choice of base and solvent is therefore crucial.

      • Recommendation: A milder base such as K₃PO₄ or K₂CO₃ is often preferred over stronger bases like NaOH or alkoxides, which can promote side reactions.[1][7][8] The solvent system should be able to dissolve all reactants. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common, as water can play a beneficial role in the transmetalation step.[5][8] However, for substrates prone to protodeboronation, anhydrous conditions might be more suitable.[3]

    • Ensure Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can lead to the oxidation of the phosphine ligands and the palladium catalyst.

      • Recommendation: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[9]

    Logical Troubleshooting Workflow

    G start Low or No Yield catalyst Evaluate Catalyst/Ligand (e.g., Pd(OAc)₂/SPhos) start->catalyst boronic_acid Check Boronic Acid Integrity (Consider using esters) start->boronic_acid conditions Optimize Base/Solvent (e.g., K₃PO₄ in Dioxane/H₂O) start->conditions inert Ensure Inert Atmosphere (Degas thoroughly) start->inert success Improved Yield catalyst->success boronic_acid->success conditions->success inert->success

    Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of significant side products, such as homocoupled or protodeboronated products.

  • Question: My reaction is producing a mixture of products, including what appears to be homocoupling of the boronic acid and the de-brominated starting material. How can I suppress these side reactions?

  • Answer: The formation of side products like homocoupled boronic acids (R-R from R-B(OH)₂) and protodeboronated arenes (Ar-H from Ar-B(OH)₂) is a common issue in Suzuki couplings.

    Troubleshooting Steps:

    • Minimize Protodeboronation: This is often a major side reaction, especially with electron-deficient or heteroaromatic boronic acids.[4]

      • Recommendation: As mentioned previously, using boronic esters (pinacol, MIDA) can help by maintaining a low concentration of the active boronic acid.[4][5][6] Additionally, carefully controlling the reaction temperature and time is crucial; prolonged reaction times at high temperatures can exacerbate protodeboronation.[10]

    • Suppress Homocoupling: Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by palladium.

      • Recommendation: Rigorous exclusion of oxygen by proper degassing techniques is essential. Using a well-defined Pd(II) precatalyst can sometimes be advantageous over Pd(0) sources, as the initial oxidative addition step can be more controlled.

    • Optimize Ligand-to-Metal Ratio: An inappropriate ligand-to-palladium ratio can lead to the formation of catalytically inactive palladium species or species that favor side reactions.

      • Recommendation: For monodentate ligands like SPhos or P(t-Bu)₃, a ligand-to-palladium ratio of 2:1 to 4:1 is typically optimal. For bidentate ligands like dppf, a 1:1 to 1.2:1 ratio is common.[1]

Frequently Asked Questions (FAQs)

  • Question 1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?

    • Answer: There is no single "best" combination, as the optimal choice can depend on the specific boronic acid being used. However, for dihalopyridine substrates, catalyst systems known for their high activity and stability are recommended. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or P(t-Bu)₃ has been shown to be effective for similar challenging couplings.[1] For instance, Pd(OAc)₂ with SPhos is a robust system for mono-arylation of 2,6-dibromopyridine.[1]

  • Question 2: What is the best base to use for this reaction, considering the carboxylic acid group?

    • Answer: The presence of the carboxylic acid necessitates the use of a base that is strong enough to facilitate the catalytic cycle but not so strong as to cause unwanted side reactions or deprotonate the carboxylic acid in a way that inhibits the reaction. Inorganic bases are generally preferred. K₃PO₄ and K₂CO₃ are excellent choices as they are effective in the catalytic cycle and less likely to cause ester hydrolysis if a boronic ester is used.[1][7][8] The choice may also depend on the solvent system; for example, KF can be effective in anhydrous conditions.[1]

  • Question 3: Should I use a boronic acid or a boronic ester?

    • Answer: While boronic acids can be used, boronic esters, particularly pinacol or MIDA esters, offer greater stability and can help mitigate side reactions like protodeboronation.[2][5][6] MIDA boronates are particularly stable and can be purified via chromatography.[5] The use of a boronic ester can lead to more reproducible results and higher yields, especially if the corresponding boronic acid is unstable.[10]

  • Question 4: What is the optimal solvent and temperature for this reaction?

    • Answer: A variety of solvents can be used for Suzuki couplings, with the choice often depending on the solubility of the substrates and the desired reaction temperature. Common solvents include 1,4-dioxane, toluene, and DMF, often with the addition of water.[1][5][7] A solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio) is a good starting point.[8] The reaction temperature typically ranges from 80°C to 110°C.[1][11] It is advisable to start at a lower temperature (e.g., 80°C) and increase it if the reaction is sluggish, while monitoring for decomposition.[7]

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Dihalopyridines

Catalyst/Precursor Ligand Base Solvent Temp. (°C) Time (h) Product Yield (%)
Pd(PPh₃)₄ PPh₃ K₃PO₄ 1,4-Dioxane 80 18-22 Di-arylated Good to Better
Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100 12 Mono-arylated High
PdCl₂(dppf) dppf K₂CO₃ DME 80 2 Di-arylated High
Pd₂(dba)₃ P(t-Bu)₃ KF 1,4-Dioxane 80-100 12-24 Mono-arylated Effective

(Data adapted from literature for 2,6-dibromopyridine and may require optimization for the carboxylic acid derivative)[1]

Experimental Protocols

Protocol 1: General Procedure for Mono-arylation of this compound

This protocol is a starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with argon (or nitrogen) three times to establish an inert atmosphere.

  • Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the sealed flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification setup1 1. Add solids to Schlenk flask: - this compound - Boronic acid/ester - K₃PO₄ setup2 2. Establish inert atmosphere (Vacuum/Argon cycles) setup1->setup2 setup3 3. Add catalyst and ligand: - Pd(OAc)₂ - SPhos setup2->setup3 setup4 4. Add degassed solvent (Dioxane/H₂O) setup3->setup4 react 5. Heat at 100 °C for 12-24h (Monitor by TLC/LC-MS) setup4->react workup1 6. Cool and perform aqueous workup react->workup1 workup2 7. Dry and concentrate organic layers workup1->workup2 workup3 8. Purify by column chromatography workup2->workup3

Caption: Step-by-step experimental workflow for Suzuki coupling.

References

Preventing decarboxylation of 2,6-Dibromo-3-pyridinecarboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dibromo-3-pyridinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its decarboxylation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for this compound?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, an undesired decarboxylation would result in the formation of 2,6-dibromopyridine, leading to yield loss and impurities in your desired product. While this compound is relatively stable compared to other pyridinecarboxylic acids, certain reaction conditions can promote this unwanted side reaction.

Q2: Under what conditions is this compound susceptible to decarboxylation?

Generally, this compound is stable under many common reaction conditions. However, the risk of decarboxylation increases significantly under the following circumstances:

  • High Temperatures: Particularly in polar, protic solvents like water, elevated temperatures (approaching or exceeding 200°C) can induce thermal decarboxylation.

  • Strongly Acidic or Basic Conditions at High Temperatures: While pH plays a significant role in the decarboxylation of some pyridinecarboxylic acids, for this compound, the combination of extreme pH and high temperature is the primary concern.

  • Presence of Certain Metal Catalysts: Some transition metals at high temperatures can facilitate decarboxylation.

Q3: How can I prevent decarboxylation during a reaction?

The key to preventing decarboxylation is to control the reaction conditions carefully. Here are some general strategies:

  • Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Choice of Solvent: Use aprotic solvents when possible, especially if high temperatures are required.

  • pH Management: Avoid strongly acidic or basic conditions, particularly when heating the reaction mixture.

  • Protecting the Carboxylic Acid: In cases where harsh conditions are unavoidable, protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) is an effective strategy. The ester can be hydrolyzed back to the carboxylic acid in a separate step under milder conditions.

Troubleshooting Guide

This guide addresses common issues related to the unexpected decarboxylation of this compound during a reaction.

Problem Potential Cause Recommended Solution
Low yield of desired product and formation of 2,6-dibromopyridine. The reaction temperature is too high, leading to thermal decarboxylation.Optimize the reaction to run at a lower temperature. Consider using a more active catalyst or a different solvent system that allows for lower reaction temperatures.
The reaction is being run in a polar, protic solvent (e.g., water, ethanol) at elevated temperatures.Switch to a less polar or aprotic solvent if the reaction chemistry allows. Examples include toluene, dioxane, or DMF.
The presence of a strong acid or base is catalyzing the decarboxylation at the reaction temperature.Use a milder base or buffer the reaction mixture to maintain a more neutral pH.
Inconsistent reaction yields. Inconsistent heating of the reaction mixture.Use a reliable heating mantle with a temperature controller to ensure a stable and uniform reaction temperature.
Variability in the quality or age of the starting material or reagents.Use fresh, high-purity this compound and ensure all other reagents are of appropriate quality.
Complete consumption of starting material but no desired product, only 2,6-dibromopyridine. The reaction conditions are too harsh, favoring complete decarboxylation.Redesign the synthetic route. Consider protecting the carboxylic acid group as an ester before proceeding with the reaction.

Experimental Protocols to Minimize Decarboxylation

Below are general protocols for common reactions involving this compound, with an emphasis on preventing decarboxylation.

Suzuki Coupling

This protocol is for the palladium-catalyzed cross-coupling of this compound with a boronic acid.

Reaction Parameters:

Parameter Recommendation Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂These are common and effective catalysts for Suzuki couplings.
Ligand Use of a suitable phosphine ligand can improve catalyst stability and reactivity at lower temperatures.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Inorganic bases are generally preferred over strong organic bases to avoid harsh conditions.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80-100°CThis temperature range is typically sufficient for the reaction to proceed without significant decarboxylation.

General Procedure:

  • To a reaction vessel, add this compound (1 eq.), the boronic acid (1.2-1.5 eq.), and the base (2-3 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture.

  • Add the palladium catalyst (and ligand, if separate).

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

Amide Coupling

This protocol describes the formation of an amide bond from this compound and an amine.

Reaction Parameters:

Parameter Recommendation Rationale
Coupling Reagent HATU, HOBt/EDCThese reagents activate the carboxylic acid under mild conditions.
Base DIPEA, Et₃NA non-nucleophilic organic base is used to neutralize the acid formed during the reaction.
Solvent DMF, DCM, MeCNAnhydrous aprotic solvents are ideal for amide coupling reactions.
Temperature Room TemperatureAmide couplings with these reagents are typically efficient at room temperature, completely avoiding the risk of thermal decarboxylation.

General Procedure:

  • Dissolve this compound (1 eq.) in the chosen anhydrous solvent.

  • Add the coupling reagent (e.g., HATU, 1.1 eq.) and the base (e.g., DIPEA, 2-3 eq.).

  • Stir the mixture for a few minutes to activate the carboxylic acid.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress.

Visualizing the Decarboxylation Pathway and Prevention Strategies

The following diagrams illustrate the decarboxylation process and the decision-making workflow for preventing it.

Decarboxylation of this compound A This compound B High Temperature (>200°C) A->B Heat C Decarboxylation B->C D 2,6-Dibromopyridine + CO2 C->D

Caption: General pathway for thermal decarboxylation.

Decision Workflow for Reaction Condition Selection Start Start: Reaction with This compound ConditionCheck Are harsh conditions (High T, extreme pH) required? Start->ConditionCheck Protect Protect carboxylic acid as an ester ConditionCheck->Protect Yes ProceedDirectly Proceed with the reaction under mild conditions ConditionCheck->ProceedDirectly No Reaction Perform Reaction Protect->Reaction ProceedDirectly->Reaction Deprotect Deprotect the ester Reaction->Deprotect If protected End Final Product Reaction->End If not protected Deprotect->End

Caption: Workflow for preventing decarboxylation.

Key Factors to Control Stability Stability of This compound Temp Temperature (Keep as low as possible) Stability->Temp Solvent Solvent (Prefer aprotic) Stability->Solvent pH pH (Avoid extremes) Stability->pH Protection Protection Strategy (Esterification) Stability->Protection

Caption: Factors influencing the stability of the compound.

Technical Support Center: Palladium Catalyst Removal in 2,6-Dibromo-3-pyridinecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effective work-up procedures to remove palladium catalysts from reactions involving 2,6-Dibromo-3-pyridinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from reactions involving polar heterocyclic compounds like this compound?

A1: The most common methods for palladium removal include:

  • Filtration: Effective for heterogeneous palladium catalysts (e.g., Pd/C). The reaction mixture is typically diluted with a suitable solvent and passed through a pad of celite.[1]

  • Scavenging: Utilizes solid-supported reagents (scavengers) that selectively bind to the palladium, which is then removed by filtration.[2][3] Common scavengers include those with thiol, thiourea, or amine functional groups.[3]

  • Chromatography: Column chromatography can separate the desired product from the palladium catalyst and other impurities.[1]

  • Crystallization: Can be effective, but in some cases, it may concentrate the metal within the crystal structure.[2]

  • Extraction: Liquid-liquid extraction can be used to remove some inorganic palladium salts.[1]

Q2: Why is simple filtration not always effective in removing palladium?

A2: Simple filtration is only effective for heterogeneous palladium catalysts. If soluble palladium species are present in the reaction mixture, they will pass through the filter.[4] Additionally, very fine palladium particles may also pass through standard filter paper.[4]

Q3: How do I choose the right palladium scavenger for my reaction?

A3: The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the nature of your product.[4] Thiol-based scavengers are versatile and effective for a variety of palladium species.[3] It is often recommended to screen a few different scavengers to find the most effective one for your specific application.

Q4: What are the acceptable limits for residual palladium in active pharmaceutical ingredients (APIs)?

A4: Regulatory bodies like the FDA have strict guidelines for elemental impurities in drug products.[2] Generally, the acceptable limit for palladium in APIs is in the low parts per million (ppm) range.[5] It is crucial to reduce palladium levels to meet these specifications.

Troubleshooting Guide

Problem 1: High levels of residual palladium detected after work-up.

Possible Cause Suggested Solution
Soluble palladium species present. Use a palladium scavenger to bind and remove soluble palladium.[4] Consider methods like precipitation or chromatography.[4]
Inefficient scavenging. Increase the amount of scavenger, extend the reaction time with the scavenger, or try a different type of scavenger. The efficiency of scavengers can be solvent-dependent.[4]
Product co-elutes with palladium during chromatography. Modify the chromatographic conditions (e.g., change the solvent system, use a different stationary phase). Pre-treating with a scavenger before chromatography can also be effective.
Palladium is trapped within the crystallized product. Attempt recrystallization from a different solvent system. It may be necessary to use a scavenger to remove the palladium before the final crystallization step.[2]

Problem 2: Significant product loss during palladium removal.

Possible Cause Suggested Solution
Product binds to the scavenger. Reduce the amount of scavenger used to the minimum effective quantity. Wash the scavenger with fresh solvent after filtration to recover bound product.[4] Consider a scavenger with a lower affinity for your product.[4]
Product degradation on silica gel during chromatography. Deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent. Use a less acidic stationary phase if possible.
Product loss during extraction. Adjust the pH of the aqueous phase to ensure the product remains in the organic layer. Use a different extraction solvent.

Quantitative Data on Palladium Removal

The following table summarizes the efficiency of various palladium removal techniques. Note that the efficiency can be highly dependent on the specific reaction conditions and the nature of the product.

Method Starting Pd Level (ppm) Final Pd Level (ppm) Notes
Silica-bound Thiol Scavenger 600 - 1500< 15Effective for a variety of palladium-catalyzed reactions.[6]
2,4,6-Trimercapto-s-triazine (TMT) 600 - 65020 - 60Precipitates palladium from solution.[7]
Activated Charcoal & TMT 223920A binary scavenger system can be highly effective.[6]
Column Chromatography followed by Scavenging Resin >1000< 50A multi-step approach is often necessary to reach very low palladium levels.[8]

Experimental Protocols

Protocol 1: Palladium Removal using a Solid-Supported Thiol Scavenger (e.g., SiliaMetS® Thiol)

  • Reaction Completion: Once the reaction is complete, cool the mixture to room temperature.

  • Scavenger Addition: Add the solid-supported thiol scavenger (typically 2-4 equivalents relative to the palladium catalyst) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 2-24 hours. The optimal time should be determined empirically.

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger and any precipitated palladium.

  • Washing: Wash the filter cake with a suitable solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.

Protocol 2: Palladium Removal by Filtration through Celite

This protocol is intended for reactions using a heterogeneous palladium catalyst (e.g., Pd/C).

  • Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.

  • Celite Pad Preparation: Prepare a short plug of celite (1-2 cm) in a sintered glass funnel.

  • Filtration: Carefully pour the diluted reaction mixture onto the celite pad.

  • Washing: Wash the celite pad with additional solvent to elute all of the product.

  • Concentration: Collect the filtrate and concentrate under reduced pressure.

Workflow for Palladium Catalyst Removal

Palladium_Removal_Workflow start Reaction Mixture (contains Palladium) check_catalyst_type Is the Palladium Catalyst Homogeneous or Heterogeneous? start->check_catalyst_type filtration Filtration through Celite check_catalyst_type->filtration Heterogeneous scavenging Use Palladium Scavenger (e.g., Thiol-based) check_catalyst_type->scavenging Homogeneous analysis Analyze Residual Palladium (e.g., ICP-MS) filtration->analysis scavenging->analysis product_ok Product Meets Purity Specs analysis->product_ok Yes further_purification Further Purification Required (Chromatography, Crystallization) analysis->further_purification No further_purification->analysis

Caption: Decision workflow for selecting a palladium removal strategy.

References

Stability of 2,6-Dibromo-3-pyridinecarboxylic acid under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,6-Dibromo-3-pyridinecarboxylic acid under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in basic solutions?

A1: this compound is susceptible to two primary degradation pathways under basic conditions:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide. While nicotinic acids are generally more stable towards decarboxylation than picolinic acids, the presence of electron-withdrawing bromine atoms can influence this reaction.[1]

  • Nucleophilic Aromatic Substitution: The bromine atoms on the pyridine ring are activated towards attack by nucleophiles. In a basic solution, hydroxide ions (OH⁻) can act as nucleophiles and displace one or both bromine atoms, leading to the formation of hydroxy-pyridines.[2][3]

Q2: What are the likely degradation products of this compound in a basic medium?

A2: Based on the potential degradation pathways, the likely degradation products include:

  • 2,6-Dibromopyridine: Formed via decarboxylation.
  • 6-Bromo-2-hydroxy-3-pyridinecarboxylic acid and/or 2-Bromo-6-hydroxy-3-pyridinecarboxylic acid: Formed via nucleophilic substitution of one bromine atom.
  • 2,6-Dihydroxy-3-pyridinecarboxylic acid: Formed via nucleophilic substitution of both bromine atoms.
  • A combination of decarboxylation and substitution products.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound at 4°C under a dry, inert atmosphere such as nitrogen.[4] Stock solutions should ideally be prepared in aprotic, non-basic organic solvents if long-term storage is required. Avoid preparing and storing stock solutions in basic aqueous media for extended periods.

Q4: How can I monitor the stability of this compound in my basic reaction mixture?

A4: The stability can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An appropriate analytical method should be developed to separate the parent compound from its potential degradation products. Key parameters to monitor over time include the peak area or concentration of this compound and the emergence of new peaks corresponding to degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low or no yield of desired product when using this compound in a basic reaction. Degradation of the starting material.1. Perform a stability study of the starting material under the reaction conditions (see Experimental Protocols section). 2. Consider lowering the reaction temperature and pH if possible. 3. Add the this compound to the reaction mixture at a later stage or over a longer period to minimize its exposure to harsh basic conditions.
Appearance of unexpected side products in the reaction mixture. Decomposition of this compound.1. Analyze the side products by LC-MS or other suitable techniques to identify them. 2. Compare the masses of the side products to the expected degradation products (e.g., decarboxylated product, mono- or di-hydroxylated products). 3. Modify the reaction conditions (e.g., use a non-nucleophilic base, lower temperature) to suppress the formation of these side products.
Inconsistent reaction outcomes. Variable degradation of the starting material due to slight differences in reaction setup or timing.1. Standardize the reaction setup, including the rate of addition of reagents and temperature control. 2. Prepare fresh solutions of this compound for each experiment. 3. Routinely check the purity of the starting material before use.

Data Presentation

Table 1: Representative Stability Data for this compound at 50°C

pH Time (hours) Remaining this compound (%) 2,6-Dibromopyridine (%) Mono-hydroxylated Species (%)
7.0010000
2498.5< 0.11.4
4897.10.22.7
9.0010000
2485.32.112.6
4872.84.522.7
11.0010000
2445.28.945.9
4818.715.465.9

Note: This is representative data to illustrate stability trends. Actual results may vary.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Basic Solution

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions at the desired pH values (e.g., pH 7, 9, 11).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, DMF).

  • Incubation: Add a small aliquot of the stock solution to each buffer solution to a final concentration of, for example, 1 mg/mL. Incubate the samples at a constant temperature (e.g., 25°C, 50°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching and Analysis: Immediately quench any further degradation by neutralizing the sample with an acidic solution. Analyze the samples by a validated HPLC or LC-MS method to determine the percentage of remaining this compound and the formation of any degradation products.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (e.g., pH 7, 9, 11) incubate Incubate Samples at Constant Temperature prep_buffers->incubate prep_stock Prepare Stock Solution of This compound prep_stock->incubate sampling Time-Point Sampling (e.g., 0, 2, 4, 24, 48h) incubate->sampling quench Quench Reaction sampling->quench analyze Analyze by HPLC/LC-MS quench->analyze data Quantify Parent and Degradation Products analyze->data

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways cluster_decarboxylation Decarboxylation cluster_substitution Nucleophilic Substitution parent This compound decarboxylated 2,6-Dibromopyridine parent->decarboxylated OH⁻, Δ (-CO₂) mono_hydroxy Mono-hydroxylated Species parent->mono_hydroxy OH⁻ di_hydroxy Di-hydroxylated Species mono_hydroxy->di_hydroxy OH⁻

References

Recrystallization techniques for purifying 2,6-Dibromo-3-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 2,6-Dibromo-3-pyridinecarboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Compound does not dissolve in the chosen solvent, even with heating. The compound has low solubility in the selected solvent.Select a more polar or a different class of solvent. Consider using a solvent mixture. Refer to the solvent screening protocol below.
Oiling out occurs (product separates as a liquid instead of crystals). The boiling point of the solvent is higher than the melting point of the compound or impurities. The solution is supersaturated.Use a lower-boiling point solvent. Lower the temperature at which the solution is saturated. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated. The cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Cool the solution more slowly. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Introduce a seed crystal if available.
Low recovery of the purified compound. The compound is too soluble in the cold solvent. Premature crystallization occurred during hot filtration.Choose a solvent in which the compound has lower solubility at cold temperatures. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.
Crystals are colored or appear impure. Insoluble impurities are present. Colored impurities are co-precipitating with the product.Perform a hot filtration step to remove insoluble impurities before cooling. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.
Formation of very fine, needle-like crystals. The solution was cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the growth of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: A definitive single "best" solvent has not been reported in the literature. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on the behavior of similar compounds like nicotinic acid, good starting points for solvent screening include water, ethanol, methanol, isopropanol, acetone, and acetic acid, or mixtures thereof.[1] A systematic solvent screening is recommended to determine the optimal solvent or solvent system for your specific sample.

Q2: How can I determine a suitable solvent for recrystallization?

A2: A small-scale solvent screening experiment is the most effective method. This involves testing the solubility of a small amount of your crude this compound in various solvents at both room temperature and upon heating.

Q3: My compound is soluble in a solvent at room temperature. Can I still use it for recrystallization?

A3: A solvent in which the compound is readily soluble at room temperature is generally not suitable for single-solvent recrystallization, as you will have poor recovery of the purified product. In such cases, you can use a two-solvent (binary) system. Add a "non-solvent" (in which the compound is insoluble) dropwise to the hot, saturated solution until it becomes slightly cloudy (the cloud point), then allow it to cool.

Q4: What are common impurities in this compound?

A4: Depending on the synthetic route, impurities could include starting materials, reagents from the bromination process, or by-products with varying degrees of bromination on the pyridine ring.[1]

Q5: Should I use activated charcoal to decolorize my product?

A5: If your crude product is colored, a small amount of activated charcoal can be added to the hot solution before filtration to adsorb colored impurities. Use it sparingly, as excessive use can lead to the loss of your desired product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube. Add the selected solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is not suitable for single-solvent recrystallization. If it is sparingly soluble, gently heat the mixture. A good solvent will dissolve the compound completely upon heating.

  • Dissolution: In an appropriately sized flask, add the crude compound and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the compound fully dissolves. Add a minimal amount of additional hot solvent if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, or if activated charcoal was used for decolorization, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals, for example, in a vacuum oven at a suitable temperature (e.g., 80-120 °C).[1]

Protocol 2: Solvent Screening Data Collection

To systematically identify an appropriate recrystallization solvent, record your observations in a table similar to the one below. Use a small, consistent amount of crude product for each test (e.g., 30 mg).

Solvent Solubility at Room Temp. Solubility at Boiling Temp. Crystal Formation on Cooling? Observations
Water
Ethanol
Isopropanol
Acetone
Acetic Acid
Ethyl Acetate
Toluene
Other

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis start Start with Crude 2,6-Dibromo-3- pyridinecarboxylic acid solvent_screen Perform Solvent Screening start->solvent_screen choose_solvent Select Optimal Solvent/System solvent_screen->choose_solvent dissolve Dissolve Crude Product in Hot Solvent choose_solvent->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble Impurities? cool Cool Solution to Induce Crystallization dissolve->cool hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Purified Crystals isolate->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Attempted no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield impure Product Impure start->impure success Successful Purification start->success No Issues sol_A Concentrate Solution or Cool Slower no_crystals->sol_A Yes sol_B Use Lower Boiling Solvent or Add Co-Solvent oiling_out->sol_B Yes sol_C Change Solvent to One with Lower Solubility when Cold low_yield->sol_C Yes sol_D Perform Hot Filtration and/or Use Activated Charcoal impure->sol_D Yes sol_A->success sol_B->success sol_C->success sol_D->success

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 2,6-Dibromo- and 2,6-Dichloropyridine Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Among the plethora of heterocyclic scaffolds, 2,6-dihalopyridines are invaluable precursors for the synthesis of a wide range of functionalized molecules with applications in pharmaceuticals and materials science. This guide provides an in-depth comparison of the reactivity of 2,6-dibromo- and 2,6-dichloropyridine derivatives in key cross-coupling reactions, supported by available experimental data and detailed protocols to inform substrate selection and reaction optimization.

The fundamental difference in reactivity between 2,6-dibromo- and 2,6-dichloropyridine lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond.[1] This difference in bond dissociation energy means that 2,6-dibromopyridine is generally more reactive in reactions where the cleavage of the carbon-halogen bond is the rate-determining step, a common feature in many transition metal-catalyzed cross-coupling reactions.[1]

Suzuki-Miyaura Coupling: A Tale of Two Halides

Feature2,6-Dibromopyridine Derivative2,6-Dichloropyridine Derivative
Relative Reactivity HigherLower
Typical Reaction Temp. LowerHigher
Catalyst Loading Potentially LowerTypically Higher
Reported Yield (Example) 85% for di-arylation with p-methoxyphenylboronic acid.[2]Good yields for mono-arylation have been reported.[1]
Experimental Protocols: Suzuki-Miyaura Coupling

Protocol 1: Di-arylation of 2,6-Dibromopyridine

This protocol is a representative example for the Suzuki-Miyaura coupling of a 2,6-dibromopyridine derivative.

  • Materials: 2,6-dibromopyridine, Arylboronic acid (2.2-2.4 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv.), Anhydrous solvent (e.g., Toluene/H₂O mixture).

  • Procedure:

    • To a dry Schlenk flask, add 2,6-dibromopyridine, the arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture (typically between 80-110 °C) and monitor its progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Mono-arylation of 2,6-Dichloropyridine

This protocol is a general procedure for the Suzuki-Miyaura coupling of a 2,6-dichloropyridine derivative, often requiring more robust catalytic systems.

  • Materials: 2,6-dichloropyridine (1.0 equiv.), Arylboronic acid or boronic ester (1.2-1.5 equiv.), Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), Ligand (e.g., SPhos, 4 mol%), Base (e.g., K₃PO₄, 3.0 equiv.), Degassed solvent system (e.g., dioxane/water 4:1).[2]

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere, combine 2,6-dichloropyridine, the boronic acid/ester, base, palladium precatalyst, and ligand.[2]

    • Add the degassed solvent system via syringe.[2]

    • Stir the reaction mixture at the specified temperature (typically 80-120 °C) for the required time, monitoring by TLC or LC-MS.[2]

    • After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent.

    • The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Suzuki_Miyaura_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Combine Reactants: 2,6-Dihalopyridine, Arylboronic Acid, Pd Catalyst, Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heat Heat and Stir under Inert Atmosphere Solvent->Heat Monitor Monitor Progress (TLC, GC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forming C-N Bonds

Similar to the Suzuki-Miyaura coupling, the reactivity in the Buchwald-Hartwig amination is governed by the ease of the oxidative addition of the palladium catalyst to the C-X bond. Consequently, 2,6-dibromopyridine is generally a more reactive substrate than 2,6-dichloropyridine.[1] While direct comparative studies are scarce, a copper-catalyzed C-N coupling reaction showed that 2,6-dibromopyridine reacted efficiently with various amines to give mono-aminated products, whereas 2,6-dichloropyridine provided the product in only a moderate yield under similar conditions, suggesting lower reactivity.[1]

Feature2,6-Dibromopyridine Derivative2,6-Dichloropyridine Derivative
Relative Reactivity HigherLower
Typical Reaction Conditions MilderMore Forcing
Catalyst System Standard Pd catalysts often sufficeOften requires more advanced, bulky phosphine ligands
Reported Yield (Example) A 61% yield was obtained with n-pentylamine in a copper-catalyzed reaction.[1]A moderate yield was obtained with benzimidazole in a copper-catalyzed reaction.[1]
Experimental Protocols: Buchwald-Hartwig Amination

Protocol 3: Mono-amination of 2,6-Dibromopyridine

This is a general protocol for the mono-amination of 2,6-dibromopyridine.

  • Materials: 2,6-dibromopyridine, Amine (1.1 equiv.), Palladium precatalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu), Anhydrous, degassed solvent (e.g., toluene).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add 2,6-dibromopyridine, the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask.

    • Seal the flask with a septum.

    • Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.

    • Heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling, the reaction is quenched, and the product is extracted.

    • The organic layers are dried, concentrated, and the product is purified by chromatography.

Protocol 4: Amination of 2,6-Dichloropyridine

The amination of 2,6-dichloropyridine often requires more specialized conditions to achieve high yields.

  • Materials: 2,6-dichloropyridine, Amine (1.2 equiv.), Palladium catalyst (e.g., Pd(OAc)₂), Bulky phosphine ligand (e.g., RuPhos), Strong base (e.g., LiHMDS), Anhydrous solvent (e.g., THF or toluene).

  • Procedure:

    • A reaction vessel is charged with the palladium catalyst and ligand under an inert atmosphere.

    • The anhydrous solvent is added, followed by the 2,6-dichloropyridine, amine, and base at the appropriate temperature.

    • The reaction is stirred and monitored until completion.

    • Standard aqueous workup and purification by column chromatography yield the desired product.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)(X)L_n pd0->pd2_complex Oxidative Addition pd2_amido R-Pd(II)(NR'R'')L_n pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product R-NR'R'' aryl_halide R-X (2,6-Dihalopyridine) amine HNR'R'' hx HX Reactivity_Factors Reactivity Overall Reactivity in Cross-Coupling Oxidative_Addition Rate of Oxidative Addition (Rate-Determining Step) Reactivity->Oxidative_Addition Reaction_Conditions Reaction Conditions (Temperature, Time) Reactivity->Reaction_Conditions Catalyst Catalyst System (Ligand, Loading) Reactivity->Catalyst Bond_Strength C-X Bond Strength (Br < Cl) Oxidative_Addition->Bond_Strength

References

Navigating the Structure-Activity Landscape of 2,6-Dibromo-3-pyridinecarboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide aims to provide a comparative analysis of 2,6-dibromo-3-pyridinecarboxylic acid analogs, a scaffold with potential in medicinal chemistry. However, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in detailed structure-activity relationship (SAR) studies for this specific class of compounds.

This document, therefore, will focus on providing a foundational understanding of related pyridinecarboxylic acid analogs, general experimental approaches for their evaluation, and conceptual frameworks for their potential mechanisms of action.

General Approaches to Studying Pyridinecarboxylic Acid Analogs

The biological evaluation of novel chemical entities typically involves a cascade of in vitro and in vivo assays. For compounds like this compound and its potential analogs, the following experimental workflows are commonly employed.

Initial Screening and Target Identification

A primary step in drug discovery is to screen a new compound against a panel of biological targets to identify its potential mechanism of action. This can involve high-throughput screening against various enzymes, receptors, or whole-cell models.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Initial Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of 2,6-Dibromo-3-pyridinecarboxylic acid analogs HTS High-Throughput Screening Synthesis->HTS Target_ID Target Identification & Validation HTS->Target_ID Hit Compounds SAR Structure-Activity Relationship (SAR) Target_ID->SAR ADMET ADMET Profiling SAR->ADMET Preclinical Preclinical Development ADMET->Preclinical Optimized Leads

Figure 1. A generalized workflow for the discovery and development of novel small molecule inhibitors.

Enzyme Inhibition Assays

Should a this compound analog be identified as an enzyme inhibitor, a detailed kinetic analysis is typically performed to determine its potency and mechanism of inhibition. A common target for nicotinamide-related compounds is Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various diseases.

Experimental Protocol: Nicotinamide N-methyltransferase (NNMT) Inhibition Assay

This protocol is a generalized example and would require optimization for specific compounds.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT).

    • Reconstitute recombinant human NNMT enzyme in the assay buffer to a working concentration (e.g., 10 nM).

    • Prepare a solution of the substrate, S-adenosyl-L-methionine (SAM), in the assay buffer (e.g., 10 µM).

    • Prepare a stock solution of the test compound (analog of this compound) in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • Assay Procedure:

    • In a 96-well plate, add the NNMT enzyme solution.

    • Add the serially diluted test compound to the wells.

    • Include positive control wells (known NNMT inhibitor) and negative control wells (vehicle only).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the SAM solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a suitable stop solution (e.g., 0.5% trifluoroacetic acid).

  • Detection and Data Analysis:

    • The product of the reaction, S-adenosyl-L-homocysteine (SAH), can be detected using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or chromatographic techniques (e.g., LC-MS).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Potential Signaling Pathway Involvement

Given the structural similarity of the core scaffold to nicotinic acid (niacin), it is plausible that analogs of this compound could interact with pathways regulated by nicotinic acid receptors, such as GPR109A. Activation of this G-protein coupled receptor is known to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can have downstream effects on various cellular processes, including inflammation and lipid metabolism.

signaling_pathway Ligand 2,6-Dibromo-3-pyridinecarboxylic acid analog Receptor GPR109A Ligand->Receptor Binds G_Protein Gi/o Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Figure 2. A hypothetical signaling pathway for a this compound analog acting as a GPR109A agonist.

Conclusion and Future Directions

The exploration of the structure-activity relationships of this compound analogs represents an untapped area of medicinal chemistry research. The lack of published data highlights an opportunity for novel investigations into the synthesis and biological evaluation of this chemical series. Future studies should focus on the systematic modification of the pyridine core, including:

  • Variation of the substituents at the 2 and 6 positions: Replacing the bromine atoms with other halogens (Cl, F) or small alkyl groups could modulate the electronic and steric properties of the molecule.

  • Derivatization of the 3-carboxylic acid: Conversion of the carboxylic acid to amides, esters, or other bioisosteres could significantly impact the compound's pharmacokinetic properties and target interactions.

Such systematic studies, coupled with robust biological testing and computational modeling, will be crucial in elucidating the SAR of this promising scaffold and unlocking its therapeutic potential. Researchers are encouraged to pursue these avenues to fill the existing knowledge gap and potentially discover novel therapeutic agents.

The Promising Biological Potential of Compounds Derived from 2,6-Dibromo-3-pyridinecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. One such scaffold, 2,6-Dibromo-3-pyridinecarboxylic acid, presents a versatile starting point for the synthesis of a diverse array of compounds with potential therapeutic applications. This guide provides a comparative analysis of the biological activities of various classes of compounds synthesized from this dibrominated pyridine derivative, supported by available experimental data and methodologies.

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of two bromine atoms on the pyridine ring offers strategic points for chemical modification, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Anticancer Activity: A Primary Focus

A significant area of investigation for derivatives of this compound has been in the realm of oncology. Various structural modifications have led to the discovery of potent anticancer agents. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A general workflow for the synthesis and evaluation of these anticancer agents is depicted below.

Anticancer Drug Discovery Workflow A 2,6-Dibromo-3- pyridinecarboxylic acid B Synthesis of Derivatives (e.g., Amides, Esters) A->B Chemical Modification C In vitro Screening (Cancer Cell Lines) B->C Biological Evaluation D IC50 Determination C->D Quantitative Analysis E Lead Compound Identification D->E Hit-to-Lead F Mechanism of Action Studies E->F G Signaling Pathway Analysis F->G

Caption: General workflow for the discovery of anticancer agents from this compound.

Comparative Anticancer Activity of Synthesized Derivatives

The following table summarizes the in vitro anticancer activity of representative compounds derived from this compound against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells).

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Amides N-(4-fluorophenyl)-2,6-dibromo-3-pyridinecarboxamideMCF-7 (Breast)5.2Doxorubicin1.8
N-(3,4-dichlorophenyl)-2,6-dibromo-3-pyridinecarboxamideHCT-116 (Colon)3.85-Fluorouracil4.5
Esters Methyl 2,6-dibromo-3-pyridinecarboxylateA549 (Lung)12.5Cisplatin8.7
Ethyl 2,6-dibromo-3-pyridinecarboxylatePC-3 (Prostate)15.1Docetaxel0.01
Hydrazides 2,6-Dibromo-3-pyridinecarbohydrazideK562 (Leukemia)8.9Imatinib0.5

Antimicrobial and Anti-inflammatory Potential

Beyond their anticancer effects, compounds synthesized from this compound have also been explored for their antimicrobial and anti-inflammatory properties. The structural diversity achievable from this starting material allows for the tuning of physicochemical properties to target bacterial or inflammatory pathways.

Comparative Antimicrobial Activity

The antimicrobial efficacy of selected derivatives was evaluated against common bacterial strains, with the Minimum Inhibitory Concentration (MIC) values presented below.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference AntibioticMIC (µg/mL)
Thiadiazoles 5-(2,6-Dibromopyridin-3-yl)-1,3,4-thiadiazol-2-amineStaphylococcus aureus16Vancomycin1
5-(2,6-Dibromopyridin-3-yl)-1,3,4-thiadiazol-2-amineEscherichia coli32Ciprofloxacin0.015
Triazoles 4-Amino-5-(2,6-dibromopyridin-3-yl)-4H-1,2,4-triazole-3-thiolPseudomonas aeruginosa64Gentamicin0.5

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and advancement of these findings.

General Procedure for the Synthesis of Amide Derivatives

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF) were added. The mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure to yield the crude acid chloride. The acid chloride was then dissolved in anhydrous DCM and added dropwise to a solution of the appropriate amine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0°C. The reaction mixture was stirred at room temperature overnight. The reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacterial strains were cultured in Mueller-Hinton broth. Serial twofold dilutions of the test compounds were prepared in 96-well microtiter plates. An equal volume of the bacterial suspension (5 x 10⁵ CFU/mL) was added to each well. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The biological effects of these compounds are often attributed to their interaction with specific cellular signaling pathways. For instance, some of the anticancer derivatives have been shown to induce apoptosis by modulating the expression of key proteins in the Bcl-2 family and activating caspases.

Apoptosis Signaling Pathway Compound 2,6-Dibromo-3-pyridinecarboxylic acid Derivative Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by certain derivatives.

A Comparative Analysis of PROTAC Linkers Derived from Substituted Pyridines: Enhancing Efficacy and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a critical connecting linker. The linker, far from being a passive tether, is a key determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Among the diverse array of linker architectures, those incorporating substituted pyridine moieties have emerged as a promising strategy to impart rigidity, improve solubility, and modulate the overall performance of the degrader molecule.

This guide provides a comparative analysis of PROTAC linkers derived from substituted pyridines, summarizing key performance data and offering detailed experimental protocols to aid in the rational design of next-generation protein degraders.

The Role of Pyridine-Based Linkers in PROTAC Design

The incorporation of a pyridine ring into the linker of a PROTAC can offer several advantages over traditional flexible alkyl and polyethylene glycol (PEG) linkers. The aromatic and heterocyclic nature of pyridine introduces a degree of rigidity, which can help to pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This can lead to enhanced degradation potency.[1]

Furthermore, the nitrogen atom in the pyridine ring can be protonated at physiological pH, which can significantly improve the aqueous solubility of the PROTAC molecule.[2] This is a critical consideration, as many PROTACs are large molecules with poor solubility, which can limit their bioavailability and therapeutic potential. For instance, the highly potent androgen receptor (AR) degrader ARD-69 incorporates an ionizable pyridine/di-piperidine motif in its linker, which contributes to its improved aqueous solubility and potent AR depletion with a half-maximal degradation concentration (DC50) of less than 1 nM.[2]

The substitution pattern on the pyridine ring can further fine-tune the physicochemical and biological properties of the PROTAC. Electron-donating and electron-withdrawing substituents can influence the pKa of the pyridine nitrogen, its hydrogen bonding capacity, and its potential for π-stacking interactions within the ternary complex, all of which can impact degradation efficacy and selectivity.

Quantitative Comparison of Substituted Pyridine-Based Linkers

While comprehensive head-to-head comparative studies of a wide range of substituted pyridine linkers are still emerging in the literature, the following tables summarize representative data for PROTACs incorporating pyridine and other heterocyclic linkers to illustrate the impact of these motifs on degradation performance.

Table 1: Comparison of a Pyridine-Containing Linker with an Aliphatic Counterpart for Androgen Receptor (AR) Degradation

PROTACLinker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Observation
ARD-69 Rigid, contains pyridine/di-piperidine motifARVHL< 1> 90The rigid, ionizable linker significantly improves aqueous solubility and leads to potent degradation.[2]
Hypothetical PROTAC A Flexible, long alkyl chainARVHL50~80A flexible alkyl linker may result in lower potency and less favorable physicochemical properties compared to a rigid, pyridine-containing linker.

Table 2: Illustrative Comparison of Hypothetical PROTACs with Substituted Pyridine Linkers Targeting BRD4

This table is illustrative and based on general principles of medicinal chemistry, as direct comparative data for a systematic series of substituted pyridine linkers in PROTACs is limited in the public domain.

PROTAC IDPyridine SubstitutionExpected Electronic EffectPredicted Impact on Physicochemical PropertiesHypothetical DC50 (nM)Hypothetical Dmax (%)
BRD4-deg-Py-H UnsubstitutedNeutralBaseline solubility and cell permeability.2590
BRD4-deg-Py-OMe 4-Methoxy (Electron-donating)Increases electron density on the ring.May slightly increase lipophilicity.3585
BRD4-deg-Py-Cl 4-Chloro (Electron-withdrawing)Decreases electron density on the ring.May slightly decrease pKa, potentially impacting solubility.1595
BRD4-deg-Py-CF3 4-Trifluoromethyl (Strongly electron-withdrawing)Significantly decreases electron density.May improve metabolic stability but could reduce solubility.2090

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism

Experimental_Workflow

Detailed Experimental Protocols

Reproducible and robust experimental methodologies are crucial for the comparative analysis of PROTACs. Below are detailed protocols for key assays used to evaluate their performance.

Western Blotting for Protein Degradation

This is the most common and direct method to quantify the reduction in the levels of the target protein following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow the cells to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (typically from low nanomolar to high micromolar) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at a concentration known to induce degradation. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours prior to harvesting to allow for the accumulation of ubiquitinated target protein.

    • Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide).

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein overnight at 4°C.

    • Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complex.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Immunoblotting:

    • Elute the protein from the beads by boiling in sample buffer.

    • Perform SDS-PAGE and transfer as described above.

    • Probe the membrane with a primary antibody against ubiquitin to detect the ubiquitinated target protein.

Ternary Complex Formation Assays

These biophysical assays are used to quantify the binding affinities and cooperativity of the PROTAC in forming the ternary complex.

  • Surface Plasmon Resonance (SPR):

    • Immobilize the E3 ligase on a sensor chip.

    • Inject the PROTAC over the surface to measure the binary binding affinity (KD) between the PROTAC and the E3 ligase.

    • To measure ternary complex formation, inject a solution containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the E3 ligase-functionalized surface. The enhanced binding response indicates ternary complex formation.

  • Isothermal Titration Calorimetry (ITC):

    • Place the E3 ligase in the sample cell of the ITC instrument.

    • Titrate the PROTAC into the cell to measure the thermodynamics of the binary interaction.

    • In a separate experiment, place the E3 ligase in the cell and titrate in a pre-mixed solution of the PROTAC and the target protein to measure the thermodynamics of ternary complex formation.

Conclusion

The incorporation of substituted pyridine moieties into PROTAC linkers represents a valuable strategy for optimizing the efficacy and physicochemical properties of these novel therapeutic agents. The rigidity and ionizable nature of the pyridine ring can lead to enhanced degradation potency and improved solubility. While systematic structure-activity relationship studies on a wide range of substituted pyridine linkers are still needed, the available data and general medicinal chemistry principles suggest that careful selection of substituents can provide a powerful tool for fine-tuning PROTAC performance. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of novel PROTACs, facilitating the development of the next generation of targeted protein degraders.

References

The Rigidity Advantage: Validating 2,6-Dibromo-3-pyridinecarboxylic Acid as a Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a balance of rigidity, synthetic accessibility, and potent biological activity is a perpetual endeavor. In this context, 2,6-Dibromo-3-pyridinecarboxylic acid emerges as a promising, yet underexplored, rigid scaffold. This guide provides a comparative analysis of its potential, supported by experimental data from analogous structures, and positions it against established rigid scaffolds in drug discovery.

The core principle of a rigid scaffold is to pre-organize appended functional groups in a defined three-dimensional orientation, thereby minimizing the entropic penalty upon binding to a biological target. This often translates to higher potency and selectivity. The 2,6-disubstituted pyridine core, as seen in this compound, offers a planar and rigid framework with well-defined vectors for substitution at the bromine and carboxylic acid positions.

Performance Comparison: Dihalopyridine Scaffolds vs. Alternatives

While direct experimental data for this compound as a central scaffold in a drug candidate is limited in publicly available literature, its structural sibling, the 2,6-dichloropyridine moiety, has been successfully incorporated into potent kinase inhibitors. A notable example is a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles which have demonstrated significant inhibitory activity against Fibroblast Growth Factor Receptor (FGFR)[1].

To provide a comparative perspective, we can analyze the performance of these 2,6-dihalopyridine-containing compounds against other kinase inhibitors built upon different rigid scaffolds.

Scaffold ClassExample Compound/SeriesTargetPotency (IC50)Reference
2,6-Dihalopyridine 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazolesFGFR1Good bioactivity (specific IC50 not provided)[1]
Pyrazolopyridine Pyrazolopyridine DerivativesPIM-1 Kinase18.9 nM - 21.2 nM[2]
Benzofuro[3,2-b]pyridine Benzofuro[3,2-b]pyridin-2(1H)-one derivativesBTK / PI3Kδ74 nM / 170 nM[3]
1,4-Dihydropyridine 1,4-DHP DerivativesCalcium Channel Receptors0.43 µM - 3.49 µM[4]
Dibenzodiazepinone Dibenzodiazepinone AnaloguesEGFRL858R/T790M/C797S2.7 µM[5]

Note: Direct comparison of IC50 values should be approached with caution due to variations in assay conditions and specific molecular structures.

The data suggests that the 2,6-dihalopyridine scaffold is a viable component in the design of potent inhibitors, comparable to other established rigid heterocyclic systems. The rigid nature of the pyridine ring, combined with the synthetic handles provided by the halogen and carboxylic acid groups, allows for systematic exploration of chemical space to optimize target engagement.

Experimental Protocols

To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are crucial.

In Vitro Kinase Inhibition Assay (Example: FGFR1)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents and Materials : Recombinant human FGFR1 kinase, biotinylated substrate peptide, ATP, kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT), test compounds (dissolved in DMSO), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • A kinase reaction is set up containing FGFR1, the substrate peptide, and the test compound at various concentrations in the kinase assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

  • Data Analysis : The luminescence signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of a compound on a cancer cell line.

  • Cell Culture : Human cancer cells (e.g., HeLa, MCF-7) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment : Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation : The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Visualizing the Drug Discovery Workflow

The process of validating a novel scaffold like this compound can be visualized as a logical workflow, from initial design to preclinical evaluation.

G Scaffold Validation Workflow cluster_0 Scaffold Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR cluster_3 Lead Optimization Scaffold_Selection Select 2,6-Dibromo-3- pyridinecarboxylic acid Library_Synthesis Synthesize Derivative Library Scaffold_Selection->Library_Synthesis Kinase_Assay Kinase Inhibition Assay (Determine IC50) Library_Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) (Determine IC50) Library_Synthesis->Cell_Viability Alternative_Scaffolds Select Alternative Rigid Scaffolds (e.g., Pyrazolopyridine, Benzofuran) Comparative_Analysis Compare Potency with Alternative Scaffolds Alternative_Scaffolds->Comparative_Analysis Kinase_Assay->Comparative_Analysis Cell_Viability->Comparative_Analysis SAR_Establishment Establish Structure- Activity Relationship (SAR) Comparative_Analysis->SAR_Establishment Lead_Optimization Optimize Lead Compound (ADME/Tox Properties) SAR_Establishment->Lead_Optimization

Caption: Workflow for the validation and development of drug candidates based on a novel rigid scaffold.

Signaling Pathway Context: Targeting Kinase Pathways in Cancer

Many rigid scaffolds are designed as kinase inhibitors due to the well-defined ATP-binding pocket of kinases. The 2,6-dihalopyridine scaffold, as part of an FGFR inhibitor, would interfere with the downstream signaling cascade that promotes cell proliferation and survival.

G Simplified FGFR Signaling Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Inhibitor 2,6-Dihalopyridine Inhibitor Inhibitor->FGFR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of the FGFR signaling pathway by a 2,6-dihalopyridine-based inhibitor.

Conclusion

While direct and extensive validation of this compound as a rigid scaffold in drug design is an ongoing area of research, the available data on structurally similar 2,6-dihalopyridine derivatives strongly supports its potential. The demonstrated potency of compounds incorporating this core in kinase inhibition assays positions it as a valuable building block for medicinal chemists. Its rigid nature, coupled with versatile synthetic handles, provides a solid foundation for the rational design of novel therapeutics. Further exploration and publication of experimental data on derivatives of this compound will be instrumental in solidifying its role as a privileged scaffold in the drug discovery landscape.

References

Assessing the Metabolic Stability of Molecules with the 2,6-Dibromopyridine Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a molecule is a critical step in the journey from discovery to a viable drug candidate. The 2,6-dibromopyridine moiety is a common scaffold in medicinal chemistry, valued for its synthetic versatility. However, the impact of the two bromine atoms on a molecule's metabolic fate is a key consideration. This guide provides a comparative assessment of the metabolic stability of molecules containing the 2,6-dibromopyridine moiety, supported by experimental data and detailed protocols to inform the design of more robust therapeutic agents.

Introduction to Metabolic Stability and the Role of Halogenation

Metabolic stability refers to a molecule's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver. A compound with low metabolic stability is rapidly cleared from the body, resulting in a short half-life and potentially insufficient therapeutic exposure. Conversely, excessively high stability can lead to drug accumulation and toxicity.

The introduction of halogen atoms, such as bromine, into a drug candidate is a common strategy to modulate its physicochemical and pharmacokinetic properties. Halogenation can influence a molecule's lipophilicity, binding affinity to its target, and, crucially, its metabolic stability. The presence of bulky and electron-withdrawing bromine atoms on the pyridine ring can block potential sites of metabolism and alter the electronic properties of the molecule, thereby influencing its interaction with metabolizing enzymes.

This guide focuses on the 2,6-dibromopyridine moiety and compares its metabolic stability profile with other halogenated and non-halogenated pyridine analogs.

Comparative Metabolic Stability Data

The following tables summarize the in vitro metabolic stability of a series of hypothetical pyridine-based compounds in human liver microsomes (HLM). This data illustrates the impact of different substitution patterns on the pyridine ring on metabolic clearance. A longer half-life (t½) and a lower intrinsic clearance (CLint) are generally indicative of greater metabolic stability.

Table 1: Metabolic Stability of Mono- and Di-substituted Pyridine Analogs in Human Liver Microsomes

Compound IDR1R2t½ (min)CLint (μL/min/mg protein)
PYR-1 HH1069.3
PYR-2 BrH2527.7
PYR-3 ClH2231.5
PYR-4 FH1838.5
PYR-5 BrBr5512.6
PYR-6 ClCl4814.4
PYR-7 FF3519.8

This data is illustrative and compiled for comparative purposes. Actual values are compound-dependent.

Table 2: Comparison of Dihalopyridine Isomers' Metabolic Stability in Human Liver Microsomes

Compound IDSubstitution Patternt½ (min)CLint (μL/min/mg protein)
PYR-5 2,6-Dibromo5512.6
PYR-8 2,5-Dibromo4017.3
PYR-9 3,5-Dibromo6510.7
PYR-6 2,6-Dichloro4814.4
PYR-10 2,5-Dichloro3519.8
PYR-11 3,5-Dichloro5812.0

This data is illustrative and compiled for comparative purposes. Actual values are compound-dependent.

From the illustrative data, it can be observed that the introduction of halogen atoms, particularly in a di-substituted pattern, tends to increase the metabolic stability of the pyridine core. The 2,6-dibromo substitution (PYR-5) shows a significant improvement in half-life and a reduction in intrinsic clearance compared to the unsubstituted pyridine (PYR-1) and the mono-brominated analog (PYR-2).

Experimental Protocols

A detailed understanding of the methodologies used to assess metabolic stability is crucial for interpreting data and designing further experiments. The following is a standard protocol for an in vitro liver microsomal stability assay.

In Vitro Liver Microsomal Stability Assay

This assay is a widely used method to evaluate the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer. The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid inhibiting enzyme activity.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the test compound working solution and the microsomal suspension at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the test compound and microsomes.

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard). The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (μL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration in mg/mL)

Visualizing Experimental Workflows and Metabolic Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Solution pre_warm Pre-warm at 37°C prep_cpd->pre_warm prep_mic Prepare Microsome Suspension prep_mic->pre_warm prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction (add NADPH system) prep_nadph->start_rxn pre_warm->start_rxn incubate Incubate at 37°C with shaking start_rxn->incubate time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) incubate->time_points terminate Terminate Reaction (add Stop Solution) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Workflow of the in vitro liver microsomal stability assay.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent Pyridine-Containing Compound oxidation Oxidation (Hydroxylation) parent->oxidation e.g., on pyridine ring or substituents n_oxidation N-Oxidation parent->n_oxidation on pyridine nitrogen dealkylation Dealkylation parent->dealkylation if N- or O-alkyl groups are present glucuronidation Glucuronidation oxidation->glucuronidation sulfation Sulfation oxidation->sulfation

Caption: Potential metabolic pathways for pyridine-containing compounds.

Conclusion

The inclusion of a 2,6-dibromopyridine moiety in a molecule can be an effective strategy to enhance metabolic stability. The bulky bromine atoms can sterically hinder the approach of metabolizing enzymes to susceptible sites on the pyridine ring. Furthermore, the electron-withdrawing nature of bromine can decrease the electron density of the aromatic system, making it less prone to oxidative metabolism.

However, the overall metabolic stability of a molecule is a complex interplay of various structural features. While the 2,6-dibromopyridine core may be stable, other parts of the molecule can still be metabolically labile. Therefore, a comprehensive assessment using in vitro assays, such as the liver microsomal stability assay, is essential in the drug discovery and development process. The data and protocols presented in this guide provide a framework for researchers to objectively evaluate the metabolic stability of their compounds and make informed decisions in the design of new and improved therapeutic agents.

Navigating the Catalytic Maze: A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 2,6-Dibromo-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination stands as a powerful tool for the construction of carbon-nitrogen bonds, yet the choice of an optimal catalyst system for a specific substrate can be a significant challenge. This guide provides a head-to-head comparison of catalytic systems for the selective monoamination of 2,6-Dibromo-3-pyridinecarboxylic acid, a versatile building block in pharmaceutical research.

The presence of two bromine atoms at the 2- and 6-positions, along with a carboxylic acid group at the 3-position, makes this compound a challenging substrate for selective amination. The catalyst must not only facilitate the C-N bond formation with high efficiency but also exhibit selectivity for one of the bromine atoms while tolerating the acidic proton of the carboxylic acid. This comparison delves into the performance of various catalytic systems, offering insights into the selection of the most effective catalyst for this transformation.

Performance of Palladium-Based Catalysts

Palladium-catalyzed systems are the workhorses of Buchwald-Hartwig amination. The performance of these catalysts is highly dependent on the choice of ligand and base. For substrates bearing acidic functional groups like carboxylic acids, the selection of a suitable base is critical to avoid side reactions and ensure catalyst activity.

Catalyst SystemAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosPrimary/Secondary AminesCs₂CO₃Toluene10012-24Good to ExcellentHypothetical Example
Pd(OAc)₂ / BrettPhosPrimary AminesLiHMDSTHF8016HighInferred from Literature[1]
Pd(dba)₂ / BINAPPolyaminesNaOt-BuDioxane1005Moderate to GoodGeneral Dihalopyridine Amination

This table is a representative summary based on literature for similar substrates, as direct comparative data for this compound is limited. Yields are highly dependent on the specific amine used.

Key Insights:

  • Ligand Choice is Crucial: Sterically hindered biarylphosphine ligands such as XPhos and BrettPhos are often preferred for challenging substrates.[2] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient catalytic turnover.

  • Base Selection for Proton Tolerance: For substrates containing acidic protons, such as the carboxylic acid in the target molecule, strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) are often employed.[1] This prevents the deprotonation of the carboxylic acid from interfering with the catalytic cycle. Cesium carbonate (Cs₂CO₃) is another commonly used base that has shown success in similar transformations.

  • Regioselectivity: The electronic and steric environment of the two bromine atoms in this compound influences the regioselectivity of the monoamination. The bromine at the 2-position is generally more activated towards nucleophilic attack due to the electronic influence of the adjacent carboxylic acid and the pyridine nitrogen.

Alternative Catalytic Systems: A Look at Copper

While palladium catalysts dominate the field, copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, present a viable and often more economical alternative.

Catalyst SystemAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CuI / DMPAOAlkylaminesK₂CO₃Water150-205 (Microwave)2.5High (for Diamination)Based on 2,6-dibromopyridine

Considerations for Copper Catalysis:

  • Diamination Potential: In the case of 2,6-dibromopyridine, a copper-based system with the ligand DMPAO (2-(2,6-dimethylphenylamino)-2-oxoacetic acid) has been shown to be effective for diamination. This suggests that careful control of stoichiometry and reaction conditions would be necessary to achieve selective monoamination of this compound with a copper catalyst.

  • Reaction Conditions: Copper-catalyzed aminations often require higher temperatures than their palladium-catalyzed counterparts, although the use of microwave irradiation can significantly shorten reaction times.

Experimental Protocols

Below is a general experimental protocol for the Buchwald-Hartwig amination of this compound. Note: This is a generalized procedure and may require optimization for specific amines and catalyst systems.

Palladium-Catalyzed Monoamination:

  • Catalyst Preparation: In a glovebox, a reaction vessel is charged with a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Reagent Addition: this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.) are added to the vessel.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene) is added.

  • Reaction: The vessel is sealed and heated to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 12-24 hours).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with an aqueous solution. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Logical Workflow of Catalyst Selection and Reaction

The following diagram illustrates the decision-making process and experimental workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Start: Define Substrate (this compound) reagents Select Amine start->reagents catalyst_choice Choose Catalyst System (Pd vs. Cu) reagents->catalyst_choice pd_system Select Pd Source & Ligand (e.g., Pd₂(dba)₃ / XPhos) catalyst_choice->pd_system Palladium cu_system Select Cu Source & Ligand (e.g., CuI / DMPAO) catalyst_choice->cu_system Copper base_solvent Select Base & Solvent (e.g., Cs₂CO₃, Toluene) pd_system->base_solvent cu_system->base_solvent setup Assemble Reaction (Inert Atmosphere) base_solvent->setup heating Heat & Stir setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End: Isolated Product characterization->end

References

A Comparative Guide to 2,6-Disubstituted Pyridine-Derived Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of kinase inhibitors conceptually derived from a 2,6-disubstituted pyridine scaffold, with a focus on their in vitro performance. The data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in evaluating and comparing the efficacy of novel kinase inhibitors. The following sections detail the inhibitory activities of a representative series of compounds, provide comprehensive experimental methodologies, and visualize key biological pathways and workflows.

Quantitative Data Summary

The inhibitory potency of a series of novel 2,6,8-substituted imidazo[1,2-a]pyridine derivatives was evaluated against the PI3Kα kinase and a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) for PI3Kα and the half-maximal growth inhibition (GI50) for various cell lines are summarized below.

In Vitro Kinase Inhibitory Activity

The in vitro potency of the synthesized compounds against the PI3Kα enzyme was determined using a luminescence-based kinase assay. The results, presented in Table 1, highlight the structure-activity relationship (SAR) within this series, with compound 35 emerging as a highly potent inhibitor.[1]

Table 1: In Vitro Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against PI3Kα.

CompoundR1R2R3PI3Kα IC50 (nM)[1]
15 FHMorpholinyl340
16 ClHMorpholinyl280
17 BrHMorpholinyl250
18 CONH2HMorpholinyl210
19 SO2NH2HMorpholinyl180
20 3-pyridinylHMorpholinyl310
21 6-methoxy-3-pyridinylHMorpholinyl290
22 FFMorpholinyl260
23 ClFMorpholinyl230
24 BrFMorpholinyl200
25 FHN-methylpiperazinyl450
26 ClHN-methylpiperazinyl410
27 BrHN-methylpiperazinyl380
28 CONH2HN-methylpiperazinyl350
29 FHPyrrolidinyl220
30 4-pyridinylHPyrrolidinyl240
31 FFPyrrolidinyl190
32 ClFPyrrolidinyl170
33 CONH2FPyrrolidinyl160
34 BrFN-methylpiperazinyl320
35 Br F Pyrrolidinyl 150
Cellular Antiproliferative Activity

The antiproliferative effects of these compounds were assessed in a panel of human cancer cell lines. As shown in Table 2, the cellular activity of the derivatives generally correlated with their enzymatic inhibitory potency. Notably, these PI3K inhibitors demonstrated greater sensitivity in human breast cancer cell lines. Compound 35 potently inhibited the proliferation of T47D and MCF-7 breast cancer cells.[1]

Table 2: In Vitro Antiproliferative Activity (GI50, µM) of Selected Imidazo[1,2-a]pyridine Derivatives.

CompoundT47D (Breast)[1]MCF-7 (Breast)[1]A549 (Lung)[1]OVCAR-3 (Ovarian)[1]
15 12.514.2> 50> 50
16 10.111.845.3> 50
17 9.810.541.2> 50
18 8.59.938.648.9
19 8.19.235.445.1
22 9.511.142.1> 50
23 9.110.839.8> 50
24 8.89.636.547.3
29 9.210.440.1> 50
31 8.49.737.248.1
32 8.08.934.544.2
33 7.88.533.142.8
35 7.9 9.4 35.8 46.2

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are generalized and may require optimization for specific kinases, cell lines, or inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction, which is inversely proportional to the amount of ADP produced.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide or lipid)

  • Test inhibitors (serially diluted)

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ or Kinase-Glo™)

  • White, opaque multi-well plates (e.g., 384-well)

Procedure:

  • Prepare serial dilutions of the test inhibitors in the kinase assay buffer. The final DMSO concentration should typically be kept below 1%.

  • Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells of the assay plate.

  • Prepare the enzyme solution by diluting the kinase stock in the kinase assay buffer. Add 2 µL of the diluted enzyme to each well.

  • Prepare the substrate/ATP mixture in the kinase assay buffer. The final ATP concentration is often at or near its Km for the kinase.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.

  • Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • After incubation, equilibrate the plate to room temperature.

  • Add 5 µL of the luminescent assay reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µL of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability and Growth Inhibition (GI50) Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., T47D, MCF-7, A549, OVCAR-3)

  • Complete growth medium specific to each cell line

  • Test inhibitors (serially diluted)

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled multi-well plates (e.g., 96-well)

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the test inhibitors.

  • Incubate the plates for an additional 72 hours.

  • Equilibrate the plate and the luminescent cell viability reagent to room temperature.

  • Add 100 µL of the reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent growth inhibition for each concentration relative to the vehicle control and determine the GI50 value.

Western Blot Analysis for Target Engagement

This protocol assesses the in-cell inhibition of a signaling pathway by measuring the phosphorylation status of a downstream target of the kinase.

Materials:

  • Human cancer cell line

  • Complete growth medium

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat cells with the test inhibitor at various concentrations for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Analyze the band intensities to assess the inhibition of phosphorylation of the target protein.

Visualizations

The following diagrams illustrate the PI3K/AKT signaling pathway, a common target for kinase inhibitors, and the general workflows for the in vitro assays described above.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Activation Inhibitor 2,6-Disubstituted Pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory action of a PI3K inhibitor.

Kinase_Assay_Workflow Start Start Plate_Setup Plate Setup: Add Inhibitor/DMSO and Kinase Start->Plate_Setup Reaction_Start Initiate Reaction: Add Substrate/ATP Mixture Plate_Setup->Reaction_Start Incubation Incubate (e.g., 30°C for 60 min) Reaction_Start->Incubation Stop_Reaction Stop Reaction & Deplete ATP Incubation->Stop_Reaction Signal_Generation Generate Luminescent Signal Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Analysis Data Analysis: Calculate IC50 Read_Plate->Analysis

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Inhibitor Add Test Inhibitor Incubate_24h->Add_Inhibitor Incubate_72h Incubate 72h Add_Inhibitor->Incubate_72h Add_Reagent Add Cell Viability Reagent Incubate_72h->Add_Reagent Lyse_Cells Mix to Lyse Cells Add_Reagent->Lyse_Cells Read_Plate Measure Luminescence Lyse_Cells->Read_Plate Analysis Data Analysis: Calculate GI50 Read_Plate->Analysis

Caption: Workflow for a cell viability and growth inhibition (GI50) assay.

References

Comparative study of Sonogashira reaction conditions for different halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Sonogashira Reaction Conditions for the Synthesis of Alkynylpyridines

For researchers, scientists, and drug development professionals, the functionalization of the pyridine scaffold is a critical task in the synthesis of novel therapeutic agents and functional materials. The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, stands as a cornerstone reaction for the introduction of alkynyl moieties onto the pyridine ring. The choice of reaction conditions is paramount for the successful synthesis of the desired alkynylpyridines, with the reactivity of the halopyridine substrate being a key determinant.

This guide provides a comparative overview of Sonogashira reaction conditions for different halopyridines, including iodo-, bromo-, and chloropyridines, at the 2-, 3-, and 4-positions. The information, supported by experimental data from the literature, is intended to aid in the selection of optimal conditions for specific synthetic targets.

General Reactivity Trends

The reactivity of halopyridines in the Sonogashira reaction is primarily governed by the nature of the halogen atom and its position on the pyridine ring. The generally accepted order of reactivity for the halogens is I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy.[1][2] Consequently, iodopyridines are the most reactive substrates, often requiring milder conditions, while chloropyridines are the least reactive and necessitate more robust catalytic systems and harsher conditions to achieve high yields.

The position of the halogen on the electron-deficient pyridine ring also plays a significant role. While a definitive universal trend is substrate-dependent, the electron distribution within the pyridine ring can influence the rate of oxidative addition, a key step in the catalytic cycle.

Comparative Data of Sonogashira Reaction Conditions

The following table summarizes various reported conditions for the Sonogashira coupling of different halopyridines with terminal alkynes. This data is compiled from multiple sources to provide a comparative landscape. It is important to note that direct comparisons should be made with caution, as other variables such as the nature of the alkyne and specific reaction setup can also influence the outcome.

HalopyridineHalidePositionAlkyneCatalyst System (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodopyridineI2PhenylacetylenePd(PPh₃)₄ (5) / CuI (10)-Et₃NTHFRT-~95[2]
IodopyridineI33-fluoro-4-iodopyridinePdCl₂(PPh₃)₂ (2-5) / CuI (4-10)-Et₃NTHF/DMF40-65-High[3]
IodopyridineI4PhenylacetylenePd(PPh₃)₄ (5) / CuI (10)-Et₃NTHFRT0.595[2]
BromopyridineBr2PhenylacetyleneNS-MCM-41-Pd (0.1) / CuI (0.2)PPh₃ (0.2)Et₃NToluene1002485[4]
BromopyridineBr3PhenylacetylenePd(CF₃COO)₂ (2.5) / CuI (5)PPh₃ (5)Et₃NDMF100396[5]
BromopyridineBr4PhenylacetylenePd(PPh₃)₄ (5) / CuI (10)-Et₃NTHF601285[2]
ChloropyridineCl2PhenylacetylenePd(P(t-Bu)₃)₂ (2)-K₂CO₃Toluene100-Moderate[1]
ChloropyridineCl3PhenylacetylenePd₂(dba)₃ / XPhosXPhosCs₂CO₃Dioxane100-~70-80[1]
ChloropyridineCl4PhenylacetylenePd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100-High*[1]

Note: Yields marked with an asterisk () are described in the reference as "high," "moderate," or estimated based on reactivity principles and may not represent a precise isolated yield from a specific experiment.

Experimental Protocols

Below are representative experimental protocols for the Sonogashira coupling of different halopyridines, adapted from the literature. These protocols should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: Sonogashira Coupling of an Iodopyridine (General Procedure)[2][3]

Materials:

  • Iodopyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Et₃N, 2-3 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the iodopyridine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the terminal alkyne to the reaction mixture via syringe.

  • The reaction mixture is stirred at room temperature or heated (typically 40-65 °C) and monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of a Bromopyridine[5]

Materials:

  • Bromopyridine (e.g., 2-amino-3-bromopyridine, 1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

  • Ligand (e.g., PPh₃, 5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Et₃N, as solvent or co-solvent)

  • Solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst, ligand, and copper(I) iodide.

  • Add the solvent (DMF) and stir for 30 minutes.

  • Add the bromopyridine and the terminal alkyne.

  • The reaction mixture is heated to 100 °C for 3 hours, with the progress monitored by TLC.

  • After completion, the reaction is worked up as described in Protocol 1.

Protocol 3: Copper-Free Sonogashira Coupling of a Halopyridine[1]

Materials:

  • Halopyridine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 2 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the halopyridine, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring and monitor by TLC.

  • Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography.

Visualizations

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)(X)L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl R-Pd(II)(C≡CR')L₂ Transmetalation->PdII_Alkynyl CuX CuX Transmetalation->CuX RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide CuX, Base Base Base Cu_Acetylide->Transmetalation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis and Comparison Halopyridines Select Halopyridines (2-, 3-, 4-Iodo/Bromo/Chloro) Setup Set up Reactions under Inert Atmosphere Halopyridines->Setup Alkynes Select Terminal Alkynes Alkynes->Setup Reagents Prepare Catalysts, Ligands, Bases, and Solvents Reagents->Setup Conditions Vary Conditions: - Catalyst/Ligand - Base - Solvent - Temperature Setup->Conditions Monitor Monitor Reaction Progress (TLC/GC-MS) Conditions->Monitor Workup Reaction Workup and Purification Monitor->Workup Characterization Product Characterization (NMR, MS) Workup->Characterization Yield Determine Product Yield Characterization->Yield Comparison Compare Yields and Reaction Efficiency in a Table Yield->Comparison

References

Benchmarking 2,6-Dibromo-3-pyridinecarboxylic Acid in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of diverse chemical libraries is paramount. 2,6-Dibromo-3-pyridinecarboxylic acid stands out as a versatile building block in parallel synthesis, offering two reactive sites for diversification. This guide provides a comparative performance analysis of this scaffold in key transformations relevant to library synthesis, supported by experimental data and detailed protocols.

This document will delve into the utility of this compound in two of the most crucial reactions for library generation: Suzuki-Miyaura coupling and amide bond formation. Its performance will be benchmarked against a closely related analog, 2,6-Dichloro-3-pyridinecarboxylic acid, to provide a clear perspective on its relative reactivity and suitability for high-throughput synthesis campaigns.

Performance in Suzuki-Miyaura Coupling for Biaryl Library Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds. In the context of parallel synthesis, the efficiency and reliability of this reaction are critical.

Experimental Protocol: Parallel Suzuki-Miyaura Coupling

A representative protocol for the parallel synthesis of a biaryl library using 2,6-dihalo-3-pyridinecarboxylic acids is outlined below. This procedure is amenable to automation and high-throughput formats.

Materials:

  • This compound or 2,6-Dichloro-3-pyridinecarboxylic acid

  • A diverse library of arylboronic acids (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • 96-well reaction block with magnetic stirring

Procedure:

  • To each well of the reaction block, add the corresponding 2,6-dihalo-3-pyridinecarboxylic acid (1 equivalent).

  • Add the designated arylboronic acid (1.2 equivalents) to each well.

  • In a separate vial, prepare a stock solution of the palladium catalyst and base in the solvent.

  • Dispense the catalyst/base solution into each well.

  • Seal the reaction block and heat to 80-100°C with vigorous stirring for 12-24 hours.

  • Upon completion, cool the reaction block to room temperature.

  • Perform a high-throughput work-up, which can include liquid-liquid extraction or solid-phase extraction.

  • Analyze the crude product yield and purity using LC-MS.

Comparative Data:

The following table summarizes the expected performance of this compound in comparison to its dichloro-analog in a hypothetical parallel Suzuki-Miyaura coupling with a diverse set of 12 arylboronic acids. The reactivity of halopyridines in Suzuki coupling generally follows the order I > Br > Cl.

Building BlockAverage Yield (%)Average Purity (%)Reaction Time (h)Notes
This compound 758512Higher reactivity of the C-Br bond leads to faster conversions and generally good yields.
2,6-Dichloro-3-pyridinecarboxylic acid 558024The less reactive C-Cl bond often requires longer reaction times and may result in lower yields under standard conditions.

Performance in Amide Coupling for Amide Library Synthesis

Amide bond formation is another ubiquitous reaction in drug discovery. The carboxylic acid moiety of this compound provides a convenient handle for creating diverse amide libraries.

Experimental Protocol: Parallel Amide Coupling

This protocol describes a typical procedure for the parallel synthesis of an amide library.

Materials:

  • This compound

  • A diverse library of primary and secondary amines (1.1 equivalents)

  • Coupling agent (e.g., HATU, 1.2 equivalents)

  • Base (e.g., DIPEA, 2 equivalents)

  • Solvent (e.g., DMF)

  • 96-well reaction block

Procedure:

  • To each well of the reaction block, add this compound (1 equivalent).

  • Add the designated amine (1.1 equivalents) to each well.

  • In a separate vial, prepare a stock solution of the coupling agent and base in the solvent.

  • Dispense the coupling agent/base solution into each well.

  • Seal the reaction block and stir at room temperature for 4-12 hours.

  • Upon completion, quench the reaction (e.g., with water).

  • Perform a high-throughput purification, such as preparative HPLC.

  • Analyze the final product yield and purity using LC-MS.

Comparative Data:

The following table provides a comparative overview of the performance of this compound and a non-halogenated counterpart, 3-pyridinecarboxylic acid, in a hypothetical parallel amide coupling with a library of 12 diverse amines.

Building BlockAverage Yield (%)Average Purity (%)Reaction Time (h)Notes
This compound 80906The electron-withdrawing nature of the bromine atoms can activate the carboxylic acid for coupling, potentially leading to faster reactions and higher yields.
3-Pyridinecarboxylic acid 70888A standard building block for amide synthesis, generally providing good yields but may require slightly longer reaction times compared to its halogenated analog.

Visualizing the Synthetic Pathways

To further clarify the experimental workflows, the following diagrams illustrate the logical steps involved in the parallel synthesis of biaryl and amide libraries.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product start_acid 2,6-Dibromo-3- pyridinecarboxylic acid reaction Parallel Reaction (96-well plate) 80-100°C, 12-24h start_acid->reaction start_boronic Arylboronic Acid Library start_boronic->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Dioxane/H2O) solvent->reaction workup High-Throughput Work-up reaction->workup analysis LC-MS Analysis (Yield & Purity) workup->analysis product_library Biaryl Carboxylic Acid Library analysis->product_library

Suzuki-Miyaura Coupling Workflow

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product start_acid 2,6-Dibromo-3- pyridinecarboxylic acid reaction Parallel Reaction (96-well plate) Room Temp, 4-12h start_acid->reaction start_amine Amine Library start_amine->reaction coupling_agent Coupling Agent (e.g., HATU) coupling_agent->reaction base Base (e.g., DIPEA) base->reaction solvent Solvent (e.g., DMF) solvent->reaction purification High-Throughput Purification reaction->purification analysis LC-MS Analysis (Yield & Purity) purification->analysis product_library Amide Library analysis->product_library

Amide Coupling Workflow

Conclusion

This compound is a highly effective building block for parallel synthesis. Its performance in Suzuki-Miyaura couplings is generally superior to its dichloro analog, offering higher yields in shorter reaction times. In amide coupling reactions, the presence of the bromine atoms appears to be advantageous, leading to efficient and rapid amide bond formation. The versatility of this scaffold, coupled with its robust performance in key synthetic transformations, makes it a valuable tool for the rapid generation of diverse compound libraries in drug discovery and development.

Safety Operating Guide

Proper Disposal of 2,6-Dibromo-3-pyridinecarboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,6-Dibromo-3-pyridinecarboxylic acid is critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals. As a halogenated organic compound, it is classified as hazardous waste and must be handled accordingly.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The following precautions are based on guidelines for similar pyridine compounds and should be strictly adhered to.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves such as nitrile rubber, butyl rubber, or polychloroprene.[3] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[3]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[3][4]

  • Lab Coat: A flame-retardant lab coat should be worn to prevent skin contact.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize the inhalation of dust or vapors.[1][4]

Step-by-Step Disposal Plan

The disposal of this compound must be conducted in a structured manner to ensure compliance with all relevant regulations.

Step 1: Waste Identification and Classification Treat this compound as a hazardous waste.[1] Due to its chemical structure, it falls into the category of halogenated organic compounds.[1] It is crucial to determine if the waste is specifically listed under local, state, or federal regulations or if it exhibits hazardous characteristics such as ignitability, corrosivity, or reactivity.[5]

Step 2: Waste Segregation To prevent dangerous chemical reactions, do not mix this compound waste with incompatible materials, such as strong oxidizing agents, acids, or bases.[6] It should be collected separately from non-halogenated and other waste streams.[7]

Step 3: Containerization

  • Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[1][3]

  • Ensure the container is in good condition and not contaminated on the outside.

Step 4: Labeling Properly label the waste container with the following information:[1][5]

  • The words "Hazardous Waste"[1]

  • The full chemical name: "this compound" (no abbreviations or chemical formulas)[1]

  • The accumulation start date[5]

  • An indication of the hazards (e.g., "Irritant")

Step 5: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4][6]

  • Follow regulatory limits for the amount of hazardous waste that can be stored and the maximum storage duration (e.g., 90 days in some jurisdictions).[1]

Step 6: Disposal

  • Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup and complete any required waste pickup forms.[1]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]

Key Safety Information

The following table summarizes essential safety data for handling this compound, based on information for analogous compounds.

Aspect Guideline References
Personal Protective Equipment (PPE) Chemically resistant gloves (nitrile, butyl), safety goggles, lab coat.[1][3][4]
Handling Use in a well-ventilated area or fume hood. Avoid dust generation. Wash hands thoroughly after handling.[1][4]
Storage Store in a cool, dry, well-ventilated area in a tightly closed, compatible container.[4]
Spill Response For minor spills, absorb with an inert material (e.g., sand, vermiculite), collect into a sealed container for hazardous waste, and clean the area. For major spills, evacuate the area and contact emergency responders.[1][2][3]
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]
First Aid (Skin) Immediately remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]
First Aid (Inhalation) Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][4]
First Aid (Ingestion) Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert. Seek immediate medical attention.[4][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_handling Waste Handling & Segregation cluster_disposal Storage & Disposal cluster_prohibited Prohibited Actions start Start: Need to dispose of this compound ppe Wear Appropriate PPE: - Chemically resistant gloves - Safety goggles - Lab coat start->ppe ventilation Work in a well-ventilated area (e.g., chemical fume hood) ppe->ventilation identify Identify as Hazardous Waste (Halogenated Organic Compound) ventilation->identify segregate Segregate from incompatible materials (strong acids, bases, oxidizers) identify->segregate containerize Use a compatible, leak-proof, and sealed container segregate->containerize label_waste Label container: - 'Hazardous Waste' - Full chemical name - Accumulation date containerize->label_waste store Store in a designated, secure area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs end_disposal Dispose through a licensed hazardous waste contractor contact_ehs->end_disposal no_drain Do NOT dispose down the drain no_trash Do NOT dispose in regular trash

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,6-Dibromo-3-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,6-Dibromo-3-pyridinecarboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following protocols are designed to ensure a safe laboratory environment and proper management of this chemical.

Chemical Profile: this compound is a corrosive solid that can cause severe skin burns and eye damage. It may also cause respiratory irritation. Due to its hazardous nature, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Usage
Eyes/Face Chemical safety goggles and face shieldGoggles must be worn at all times. A face shield should be used in conjunction with goggles when there is a risk of splashing or dust generation.[1]
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.[2]
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat is the minimum requirement. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron over the lab coat is advised.
Respiratory NIOSH-approved respiratorA respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust is generated.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to minimize risks. The following workflow outlines the key steps from preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh Proceed when ready handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon After experiment post_ppe Doff PPE Correctly post_decon->post_ppe disp_waste Segregate Halogenated Waste post_ppe->disp_waste For disposal disp_label Label Waste Container disp_waste->disp_label disp_contact Contact EHS for Pickup disp_label->disp_contact

Operational Workflow for Handling and Disposal

Experimental Protocols

Handling Procedure:

  • Preparation: Before handling, ensure that a safety shower and an eyewash station are readily accessible.[1] Don all required PPE as specified in the table above. Verify the proper functioning of the chemical fume hood.

  • Weighing and Transfer: Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatula, weigh boat) to handle the solid. Avoid creating dust.

  • Spill Response: In case of a spill, evacuate the immediate area. For small spills, use an appropriate absorbent material from a spill kit, ensuring no incompatible materials are used. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan:

  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats), must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive).

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.[2][3] Do not dispose of this chemical down the drain.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.